Mer-NF5003F
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H30O5 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6',7'-dicarbaldehyde |
InChI |
InChI=1S/C23H30O5/c1-13-5-6-18-21(2,3)19(27)7-8-22(18,4)23(13)10-15-17(26)9-14(11-24)16(12-25)20(15)28-23/h9,11-13,18-19,26-27H,5-8,10H2,1-4H3/t13-,18+,19-,22+,23-/m1/s1 |
InChI Key |
WIGGVNIABVHHCS-QJAXDWLUSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C(C(=C4O3)C=O)C=O)O)(CC[C@H](C2(C)C)O)C |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=O)C=O)O)C)O)(C)C |
Synonyms |
stachybotrydial |
Origin of Product |
United States |
Foundational & Exploratory
Mer-NF5003F: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mer-NF5003F, a sesquiterpenoid mycotoxin also known as stachybotrydial, is a natural compound isolated from the fungus Stachybotrys nephrospora.[1] This technical guide provides a comprehensive overview of the known mechanisms of action of this compound, detailing its inhibitory effects on various enzymes and its potential therapeutic applications. The document summarizes key quantitative data, provides detailed experimental protocols from primary literature, and visualizes the affected signaling pathways.
Core Mechanism of Action
This compound exhibits a multi-faceted mechanism of action primarily centered around the inhibition of key enzymes involved in viral replication, cancer progression, and parasitic life cycles. Its bioactivity stems from its ability to interfere with:
-
Glycosylation: By inhibiting fucosyltransferases and sialyltransferases, this compound can alter cell surface glycans, which are crucial for cell adhesion, signaling, and metastasis.[2]
-
Protein Phosphorylation: The compound is a potent inhibitor of protein kinase CK2, a key regulator of numerous cellular processes, including cell survival and proliferation.
-
Viral Protease Activity: this compound demonstrates antiviral properties through the inhibition of viral proteases, such as the avian myeloblastosis virus (AMV) protease.[3]
These inhibitory activities translate into its observed antiplasmodial, antiviral, and potential anticancer properties.
Quantitative Data Summary
The inhibitory potency of this compound against various targets has been quantified in several studies. The following tables summarize the key IC50 and Ki values reported in the literature.
Table 1: Enzyme Inhibition Data for this compound
| Target Enzyme | Substrate/Condition | Inhibition Type | Ki Value (µM) | IC50 Value (µM) | Reference |
| α1,3-Fucosyltransferase (Fuc-TV) | GDP-fucose | Uncompetitive | 10.7 | - | Lin et al., 2005[2] |
| α1,3-Fucosyltransferase (Fuc-TV) | N-acetyllactosamine | Noncompetitive | 9.7 | - | Lin et al., 2005[2] |
| Sialyltransferase (ST) | - | - | - | - | Lin et al., 2005[2] |
| Protein Kinase CK2 | - | - | - | 4.43 | Haidar et al., 2021[4] |
| Avian Myeloblastosis Virus Protease | - | - | - | 7.8 | Kaneto et al., 1994[3] |
Table 2: Antiviral and Antiplasmodial Activity of this compound
| Organism/Virus | Strain/Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| Plasmodium falciparum | K1 (multidrug-resistant) | 0.85 | - | Sawadjoon et al., 2004[1] |
| Herpes Simplex Virus-1 (HSV-1) | - | 4.32 | - | Sawadjoon et al., 2004[1] |
Signaling Pathways
This compound's inhibition of key enzymes has significant downstream effects on cellular signaling pathways implicated in cancer and other diseases.
Inhibition of Fucosyl- and Sialyltransferases and its Impact on FAK/Paxillin Signaling
The inhibition of fucosyl- and sialyltransferases by this compound alters the glycosylation of cell surface proteins, including integrins. This can disrupt the focal adhesion kinase (FAK) and paxillin signaling pathway, which is crucial for cell adhesion, migration, and invasion.
References
- 1. Antiviral and antiplasmodial spirodihydrobenzofuran terpenes from the fungus Stachybotrys nephrospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stachybotrydial, a potent inhibitor of fucosyltransferase and sialyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mer-NF5003B, E and F, novel sesquiterpenoids as avian myeloblastosis virus protease inhibitors produced by Stachybotrys sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Stachybotrydial: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stachybotrydial, a phenylspirodrimane mycotoxin produced by fungi of the Stachybotrys genus, has garnered significant attention for its potent and diverse biological activities. This document provides a comprehensive technical overview of the known biological effects of stachybotrydial and its derivatives. It details the mechanisms of action, including enzyme inhibition and disruption of cellular signaling pathways, and summarizes its cytotoxic, apoptotic, and immunomodulatory effects. This guide is intended to serve as a resource for researchers and professionals in drug development and toxicology, providing detailed experimental protocols and summarizing key quantitative data to facilitate further investigation into the therapeutic and toxicological potential of this complex natural product.
Introduction
Stachybotrydial is a meroterpenoid, a hybrid of polyketide and terpenoid biosynthetic pathways, characterized by a drimane-type sesquiterpene skeleton linked to a substituted benzene ring. It is one of the major secondary metabolites produced by Stachybotrys species, fungi commonly found in water-damaged buildings. The presence of these fungi and their associated mycotoxins has been linked to a range of adverse health effects in humans and animals. Stachybotrydial, along with other mycotoxins from Stachybotrys, contributes to the overall toxicity of the fungus. This guide focuses specifically on the biological activities of stachybotrydial and its closely related derivatives, providing a detailed examination of its molecular interactions and cellular consequences.
Mechanisms of Action
Stachybotrydial exerts its biological effects through multiple mechanisms, primarily involving the inhibition of key enzymes and the modulation of critical cellular signaling pathways.
Enzyme Inhibition
Stachybotrydial has been identified as a potent inhibitor of several classes of enzymes, which likely underlies many of its cytotoxic and immunomodulatory effects.
-
Protein Kinase CK2 Inhibition: Stachybotrydial and its acetylated derivatives have been shown to be potent inhibitors of human protein kinase CK2, an enzyme implicated in cell growth, proliferation, and the suppression of apoptosis.[1][2] Overexpression of CK2 is a hallmark of many cancers, making it an attractive target for therapeutic intervention. The inhibition of CK2 by stachybotrydial derivatives suggests a potential avenue for anticancer drug development.
-
Fucosyltransferase and Sialyltransferase Inhibition: Stachybotrydial is a potent inhibitor of α1,3-fucosyltransferase (Fuc-T) and sialyltransferase (ST).[3] These enzymes are involved in the final steps of glycan biosynthesis and are often overexpressed in cancer cells, contributing to metastasis and cell adhesion. The inhibition of these transferases by stachybotrydial highlights its potential as a modulator of cellular adhesion and signaling processes.[3]
-
Protein Synthesis Inhibition: While macrocyclic trichothecenes are the most recognized protein synthesis inhibitors from Stachybotrys, phenylspirodrimanes like stachybotrydial also contribute to the inhibition of this fundamental cellular process. This inhibition is a key mechanism of cytotoxicity for many mycotoxins.
Modulation of Cellular Signaling Pathways
Toxins from Stachybotrys chartarum, including the class of compounds to which stachybotrydial belongs, are known to induce cellular stress and apoptosis by activating multiple signal transduction pathways.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Stachybotrys toxins are known to activate all three major arms of the MAPK signaling pathway: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[4] The activation of these pathways is a central component of the cellular stress response. The balance of activation among these kinases can determine cell fate, with JNK and p38 generally promoting apoptosis and ERK often playing a pro-survival role. Inhibition of ERK activation has been shown to enhance apoptosis induced by Stachybotrys toxins, suggesting a complex interplay of these signaling modules.[4]
-
NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response and cell survival. Stachybotrys toxins have been shown to cause an initial activation followed by a subsequent inhibition of the NF-κB pathway.[4] This biphasic response likely contributes to the complex immunomodulatory and apoptotic effects of these mycotoxins.
-
p53-Mediated Signaling: The tumor suppressor protein p53 plays a critical role in responding to cellular stress, including DNA damage, by inducing cell cycle arrest or apoptosis. Gene expression studies following exposure to Stachybotrys toxins reveal the upregulation of p53-mediated signaling pathways, indicating that p53 is a key mediator of the apoptotic response to these toxins.[4]
-
TNF Signaling Pathway: Tumor necrosis factor (TNF) is a pro-inflammatory cytokine that can also induce apoptosis. The signaling pathways mediated by TNF are also implicated in the cellular response to Stachybotrys toxins, contributing to both inflammation and cell death.[4]
Key Biological Activities
The molecular mechanisms of stachybotrydial translate into several significant biological activities, including cytotoxicity, induction of apoptosis, and immunomodulation.
Cytotoxicity
Stachybotrydial and its derivatives exhibit cytotoxic effects against a range of cell lines. This cytotoxicity is a direct consequence of its ability to inhibit essential cellular processes and activate stress-induced death pathways.
Induction of Apoptosis
A primary outcome of cellular exposure to stachybotrydial-containing toxins is the induction of apoptosis, or programmed cell death. This is mediated by the activation of the MAPK, p53, and TNF signaling pathways, leading to the expression of pro-apoptotic genes and the activation of the cellular machinery for apoptosis.
Immunomodulation
Stachybotrydial and other Stachybotrys toxins are potent modulators of the immune system. They can induce the production of pro-inflammatory cytokines such as IL-1β, IL-8, and TNF-α in immune cells like monocytes and macrophages. The modulation of NF-κB signaling is a key element in these immunomodulatory effects.
Quantitative Data
The following tables summarize the available quantitative data for the biological activities of stachybotrydial and its derivatives.
Table 1: Inhibition of Protein Kinase CK2
| Compound | IC50 (µM) |
| Stachybotrydial | 4.43[1] |
| Stachybotrydial acetate | 0.69[1] |
| Acetoxystachybotrydial acetate | 1.86[1] |
| Stachybotrychromene C | 0.32[1] |
Table 2: Inhibition of Fucosyltransferase and Sialyltransferase by Stachybotrydial
| Enzyme | Substrate | Inhibition Type | Ki (µM) |
| α1,3-fucosyltransferase (Fuc-TV) | GDP-fucose | Uncompetitive | 10.7[3] |
| α1,3-fucosyltransferase (Fuc-TV) | N-acetyllactosamine | Noncompetitive | 9.7[3] |
| Sialyltransferase (ST) | - | Inhibitory | -[3] |
Table 3: Cell Proliferation Inhibition
| Compound | Cell Line | EC50 (µM) |
| Acetoxystachybotrydial acetate | MCF7 | 0.39[1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using the Graphviz DOT language to illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Caption: Overview of signaling pathways modulated by Stachybotrydial.
Experimental Workflows
Caption: Workflow for determining cytotoxicity using MTT and Resazurin assays.
Caption: Workflow for assessing cell proliferation using EdU and IncuCyte assays.
Experimental Protocols
Cytotoxicity Assays
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of stachybotrydial in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in sterile DPBS. Add 20 µL of the resazurin solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Proliferation Assays
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat with stachybotrydial as described for the cytotoxicity assays.
-
EdU Labeling: Prepare a 10 µM working solution of EdU in culture medium. Add the EdU solution to the cells and incubate for 1-2 hours to allow for its incorporation into newly synthesized DNA.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 3.7% formaldehyde in PBS for 15 minutes. Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.
-
Click-iT® Reaction: Prepare the Click-iT® reaction cocktail containing a fluorescent azide according to the manufacturer's instructions. Add the cocktail to the cells and incubate for 30 minutes, protected from light.
-
DNA Staining (Optional): Counterstain the nuclei with a DNA dye such as Hoechst 33342.
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. The percentage of EdU-positive cells is determined to quantify cell proliferation.
This method allows for real-time monitoring of cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate compatible with the IncuCyte® system.
-
Treatment: Add stachybotrydial at various concentrations to the wells.
-
Live-Cell Imaging: Place the plate inside the IncuCyte® S3 Live-Cell Analysis System. Acquire phase-contrast images at regular intervals (e.g., every 2 hours) for the duration of the experiment (e.g., 48-72 hours).
-
Data Analysis: Use the IncuCyte® software to analyze the images and quantify cell confluence over time. The rate of increase in confluence is used as a measure of cell proliferation. Dose-response curves can be generated to determine the EC50 for the inhibition of proliferation.
Cytokine Production Assay
This protocol describes the measurement of cytokine release from THP-1 monocytes.
-
Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS. Differentiate the cells into macrophages by treating with PMA (phorbol 12-myristate 13-acetate) for 48 hours.
-
Stimulation: Replace the medium with fresh medium containing stachybotrydial at various concentrations. An optional co-stimulation with LPS (lipopolysaccharide) can be included to enhance the inflammatory response.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Measure the concentration of specific cytokines (e.g., IL-1β, IL-8, TNF-α) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Generate dose-response curves for the effect of stachybotrydial on the production of each cytokine.
Conclusion
Stachybotrydial is a biologically active mycotoxin with a complex profile of activities, including potent enzyme inhibition and modulation of key cellular signaling pathways. Its ability to induce cytotoxicity and apoptosis, particularly through the inhibition of cancer-related enzymes like CK2, suggests potential for further investigation in the context of anticancer drug discovery. However, its broad cytotoxicity and immunomodulatory effects also underscore its toxicological significance. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers working to further elucidate the mechanisms of action of stachybotrydial and to explore its potential applications and risks. Further research is warranted to dissect the specific interactions of stachybotrydial with signaling pathway components and to evaluate its in vivo efficacy and toxicity.
References
Stachybotrydial: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stachybotrydial, a potent phenylspirodrimane mycotoxin produced by the fungus Stachybotrys chartarum, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological effects of Stachybotrydial. Detailed experimental protocols for its isolation and key biological assays are presented, alongside visualizations of relevant pathways and workflows to facilitate further research and drug development efforts.
Chemical Structure and Physicochemical Properties
Stachybotrydial is a meroterpenoid, a class of natural products derived from both polyketide and terpenoid biosynthetic pathways. Its chemical structure is characterized by a spirocyclic drimane core fused to a phenyl moiety.
Table 1: Physicochemical Properties of Stachybotrydial
| Property | Value | Source |
| IUPAC Name | (3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-[3H]-1-benzofuran]-6',7'-dicarbaldehyde | PubChem CID: 9886484[1] |
| Molecular Formula | C23H30O5 | PubChem CID: 9886484[1] |
| Molecular Weight | 386.5 g/mol | PubChem CID: 9886484[1] |
| Physical Description | In aqueous solutions, Stachybotrydial exists as an equilibrium between its dialdehyde form and a corresponding lactone form.[2] | N/A |
| Mass Spectrometry Data | The molecular ion [M+H]+ is observed at m/z 387.2166. A dehydrated fragment [M−H2O+H]+ is also commonly observed. The sodium adduct [M+Na]+ is also present in full scan spectra.[3] | N/A |
Biological Activity and Mechanism of Action
Stachybotrydial exhibits a range of biological activities, with its most notable effects being the inhibition of key enzymes involved in glycosylation and its cytotoxic properties.
Enzyme Inhibition
Stachybotrydial is a potent inhibitor of fucosyltransferases and sialyltransferases, enzymes responsible for the transfer of fucose and sialic acid residues to glycoconjugates, respectively.[4] This inhibition is significant as aberrant glycosylation is a hallmark of various diseases, including cancer.
Kinetic studies have revealed that Stachybotrydial acts as an uncompetitive inhibitor with respect to the donor substrate GDP-fucose and a noncompetitive inhibitor with respect to the acceptor substrate N-acetyllactosamine in fucosyltransferase V (Fuc-TV).[4] The inhibition constants (Ki) have been determined to be 10.7 µM and 9.7 µM, respectively.[4]
Cytotoxicity
Stachybotrydial has demonstrated cytotoxic effects against various cell lines, including the human liver cancer cell line HepG2. This activity is likely linked to its ability to disrupt essential cellular processes through the inhibition of glycosylation, which can affect cell signaling, adhesion, and survival.
Impact on Signaling Pathways
The inhibition of fucosyltransferases and sialyltransferases by Stachybotrydial has significant implications for cellular signaling. Glycosylation is a critical post-translational modification that modulates the function of numerous proteins involved in signaling cascades, such as growth factor receptors and adhesion molecules. By altering the glycan structures on these proteins, Stachybotrydial can disrupt downstream signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Further research is required to fully elucidate the specific signaling pathways modulated by Stachybotrydial-induced changes in glycosylation.
Experimental Protocols
Isolation and Extraction of Stachybotrydial from Stachybotrys sp.
This protocol outlines a general method for the extraction and purification of Stachybotrydial from fungal cultures.
Methodology:
-
Fungal Culture: Stachybotrys species are cultured on a suitable medium such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) and incubated under appropriate conditions to allow for growth and secondary metabolite production.
-
Extraction: The fungal biomass and agar are extracted with a suitable organic solvent mixture, such as ethyl acetate/dichloromethane/methanol, to solubilize the secondary metabolites.
-
Purification: The crude extract is subjected to chromatographic separation techniques. Initial purification is typically performed using column chromatography with a silica gel stationary phase. Further purification to isolate Stachybotrydial is achieved using High-Performance Liquid Chromatography (HPLC).
-
Characterization: The purified compound is identified and characterized using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Fucosyltransferase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of Stachybotrydial against fucosyltransferases.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the fucosyltransferase enzyme, the donor substrate (GDP-fucose), the acceptor substrate (e.g., N-acetyllactosamine), and a suitable buffer.
-
Inhibitor Addition: Stachybotrydial is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction mixtures are incubated at an optimal temperature to allow for the enzymatic reaction to proceed.
-
Detection: The extent of fucosylation is measured. This can be achieved using various methods, including radiolabeling, antibody-based detection (ELISA), or fluorescence-based assays.
-
Data Analysis: The inhibitory activity of Stachybotrydial is determined by comparing the enzyme activity in the presence of the inhibitor to the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
Cytotoxicity Assay in HepG2 Cells
This protocol outlines a common method for evaluating the cytotoxic effects of Stachybotrydial on the HepG2 human liver cancer cell line.
Methodology:
-
Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Stachybotrydial is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at a range of concentrations. Control wells receive the solvent alone.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. These assays measure metabolic activity or total protein content, respectively, as an indicator of the number of viable cells.
-
Data Analysis: The absorbance values are read using a microplate reader, and the percentage of cell viability is calculated relative to the control. The IC50 value is then determined.
Conclusion and Future Directions
Stachybotrydial is a mycotoxin with significant biological activities, primarily stemming from its ability to inhibit key glycosylating enzymes. This property makes it a valuable tool for studying the roles of glycosylation in various cellular processes and a potential lead compound for the development of novel therapeutics, particularly in the field of oncology.
Future research should focus on a more detailed elucidation of the specific signaling pathways affected by Stachybotrydial-mediated inhibition of glycosylation. The development of a total chemical synthesis for Stachybotrydial would be highly beneficial for producing larger quantities for in-depth biological studies and for the generation of structural analogs with improved potency and selectivity. Further investigation into its in vivo efficacy and toxicological profile is also crucial for evaluating its therapeutic potential.
References
- 1. Stachybotrydial | C23H30O5 | CID 9886484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stachybotrys mycotoxins: from culture extracts to dust samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stachybotrydial, a potent inhibitor of fucosyltransferase and sialyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Mer-NF5003F: An In-Depth Technical Guide to its Enzyme Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mer-NF5003F, also known as Stachybotrydial or F 1839M, is a sesquiterpenoid natural product isolated from fungi of the Stachybotrys genus.[1] This molecule has garnered significant interest within the scientific community due to its diverse range of biological activities, including potent and varied enzyme inhibition. This technical guide provides a comprehensive overview of the enzyme inhibition profile of this compound, presenting quantitative data, detailed experimental methodologies for key assays, and visual representations of experimental workflows and signaling pathways.
Enzyme Inhibition Profile of this compound
This compound has been demonstrated to inhibit a range of enzymes, including viral proteases, glycosyltransferases, and other key cellular enzymes. The following tables summarize the quantitative data on its inhibitory activity.
Antiviral and Antiparasitic Enzyme Inhibition
| Target Enzyme | Organism/Virus | IC50 Value | Reference |
| Avian Myeloblastosis Virus (AMV) Protease | Avian myeloblastosis virus | 7.8 µM | [1] |
| Dihydrofolate Reductase (DHFR) (lactone form) | Staphylococcus aureus | 41 µM | |
| Herpes Simplex Virus-1 (HSV-1) | Herpes simplex virus-1 | 4.32 µg/mL | [1] |
| Multidrug-Resistant Plasmodium falciparum K1 strain | Plasmodium falciparum | 0.85 µg/mL | [1] |
Glycosyltransferase Inhibition
| Target Enzyme | Abbreviation | IC50 Value | Ki Value (Substrate) | Inhibition Type (Substrate) | Reference |
| α-1,3-Fucosyltransferase V | Fuc-T V | 11.3 µg/mL | 10.7 µM (GDP-fucose) | Uncompetitive | |
| 9.7 µM (N-acetyllactosamine) | Noncompetitive | ||||
| Sialyltransferase 6N | ST6N | 0.61 µg/mL | Not Reported | Not Reported | [1] |
| Sialyltransferase 3O | ST3O | 6.7 µg/mL | Not Reported | Not Reported | [1] |
| Sialyltransferase 3N | ST3N | 10 µg/mL | Not Reported | Not Reported | [1] |
Kinase Inhibition (Derivatives)
While this compound itself has not been extensively profiled against a broad kinase panel, studies on its derivatives have revealed inhibitory activity against Protein Kinase CK2.
| Compound | Target Enzyme | IC50 Value | Reference |
| Stachybotrydial | Protein Kinase CK2 | 4.43 µM | |
| Stachybotrydial acetate | Protein Kinase CK2 | 0.69 µM | |
| Acetoxystachybotrydial acetate | Protein Kinase CK2 | 1.86 µM |
Experimental Protocols
Detailed experimental protocols for the enzyme inhibition assays are crucial for the replication and validation of research findings. The following sections provide representative methodologies for the key enzymes inhibited by this compound, synthesized from established assay principles and available data.
Avian Myeloblastosis Virus (AMV) Protease Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against AMV protease.
Materials:
-
Recombinant AMV protease
-
Fluorogenic peptide substrate specific for AMV protease
-
Assay buffer (e.g., 50 mM MES, pH 6.5, 1 mM EDTA, 1 M NaCl, 10% glycerol)
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the AMV protease solution to each well.
-
Add the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic peptide substrate to all wells.
-
Immediately monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 340 nm, emission at 490 nm).
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curves.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
AMV Protease Inhibition Assay Workflow
Fucosyltransferase and Sialyltransferase Inhibition Assays
Objective: To determine the in vitro inhibitory activity and kinetic parameters of this compound against fucosyltransferases and sialyltransferases.
Materials:
-
Recombinant fucosyltransferase (e.g., Fuc-T V) or sialyltransferase (e.g., ST6N)
-
Donor substrate: GDP-fucose (for fucosyltransferase) or CMP-sialic acid (for sialyltransferase)
-
Acceptor substrate (e.g., N-acetyllactosamine)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 20 mM MnCl2)
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., enzyme-coupled system to detect GDP or CMP release)
-
96-well microplates
-
Microplate reader (absorbance or fluorescence based on detection method)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, acceptor substrate, and this compound dilutions.
-
Add the fucosyltransferase or sialyltransferase to each well. Include a vehicle control and a no-enzyme control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the donor substrate (GDP-fucose or CMP-sialic acid).
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (absorbance or fluorescence) using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
For kinetic analysis, vary the concentrations of one substrate while keeping the other constant at different fixed concentrations of this compound.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition and calculate the Ki values.
Glycosyltransferase Inhibition Assay Workflow
Dihydrofolate Reductase (DHFR) Inhibition Assay (Lactone form of this compound)
Objective: To determine the in vitro inhibitory activity of the lactone form of this compound against DHFR.
Materials:
-
Recombinant S. aureus DHFR
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Lactone form of this compound stock solution (in DMSO)
-
96-well UV-transparent microplates
-
UV-Vis microplate reader
Procedure:
-
Prepare serial dilutions of the lactone form of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH, and the lactone form of this compound dilutions.
-
Add the DHFR enzyme to each well. Include a vehicle control and a no-enzyme control.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding the DHF substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates from the linear portion of the absorbance decay curve.
-
Determine the percent inhibition for each concentration of the inhibitor.
-
Calculate the IC50 value from the dose-response curve.
DHFR Inhibition Assay Workflow
Protein Kinase CK2 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound and its derivatives against human protein kinase CK2.
Materials:
-
Recombinant human protein kinase CK2
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound or derivative stock solution (in DMSO)
-
Detection system (e.g., ADP-Glo™ Kinase Assay)
-
96-well white microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, CK2 enzyme, and peptide substrate.
-
Add the test compound dilutions to the respective wells. Include a vehicle control and a no-enzyme control.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection system like ADP-Glo™. This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition and determine the IC50 value.
Protein Kinase CK2 Inhibition by this compound
Conclusion
This compound exhibits a multifaceted enzyme inhibition profile, targeting a diverse set of enzymes crucial for viral replication, bacterial survival, and cellular signaling. Its potent activity against viral proteases and glycosyltransferases highlights its potential as a lead compound for the development of novel antiviral and anticancer therapeutics. The inhibitory activity of its derivatives against protein kinase CK2 further expands its potential applications in cancer research. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers seeking to further investigate the therapeutic potential of this compound and its analogs. Further studies, including broad-panel kinase screening and in vivo efficacy models, are warranted to fully elucidate the mechanism of action and therapeutic utility of this promising natural product.
References
Stachybotrydial: A Fungal Metabolite with Potent Antiviral Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stachybotrydial, a spirodihydrobenzofuran terpene isolated from the fungus Stachybotrys nephrospora, has demonstrated significant antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1). This technical guide provides a comprehensive overview of the current knowledge on the antiviral properties of Stachybotrydial, including its quantitative efficacy, detailed experimental protocols for its evaluation, and a proposed mechanism of action centered on the inhibition of the NF-κB signaling pathway. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this natural product.
Introduction
The emergence of drug-resistant viral strains and the limited efficacy of existing antiviral therapies necessitate the discovery of novel antiviral agents with unique mechanisms of action. Natural products, with their vast structural diversity, represent a promising reservoir for such discoveries. Stachybotrydial, a secondary metabolite from the fungal genus Stachybotrys, has emerged as a compound of interest due to its potent biological activities. This guide focuses specifically on its antiviral properties, providing a detailed analysis of its potential as a lead compound for antiviral drug development.
Antiviral Activity of Stachybotrydial
Quantitative Efficacy
Stachybotrydial has shown potent inhibitory effects against Herpes Simplex Virus type 1 (HSV-1). The following table summarizes the available quantitative data on its antiviral activity.
| Compound | Virus | Cell Line | Assay Type | IC50 | CC50 | Selectivity Index (SI = CC50/IC50) | Reference |
| Stachybotrydial | Herpes Simplex Virus-1 (HSV-1) | Vero | Plaque Reduction Assay | 4.32 µg/mL | Not toxic to Vero cells | Not calculated | [1] |
Note: While a specific CC50 value was not provided in the cited study, Stachybotrydial was reported to be non-toxic to the Vero cell line at the tested concentrations[1]. Further studies are required to determine a precise CC50 value and calculate the selectivity index.
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
While the precise antiviral mechanism of Stachybotrydial is still under investigation, a compelling hypothesis centers on its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a crucial regulator of the host's innate and adaptive immune responses, and many viruses have evolved strategies to manipulate this pathway to facilitate their replication and evade the host immune system. Inhibition of NF-κB activation has been shown to suppress the replication of various viruses, including HSV-1.
The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, specifically IKKβ. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon viral infection, the IKK complex is activated and phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and activate the transcription of viral and pro-inflammatory genes that are essential for viral replication. By inhibiting IKKβ, Stachybotrydial would prevent the phosphorylation and degradation of IκBα, thereby trapping NF-κB in the cytoplasm and blocking its transcriptional activity.
Figure 1: Proposed mechanism of Stachybotrydial's antiviral action via NF-κB inhibition.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to evaluate the antiviral properties of Stachybotrydial.
Plaque Reduction Assay (for Antiviral Activity)
This assay is the gold standard for quantifying the inhibition of viral replication.
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes Simplex Virus-1 (HSV-1) stock
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Stachybotrydial stock solution (in DMSO)
-
Methylcellulose overlay medium (e.g., 2% methylcellulose in DMEM with 2% FBS)
-
Crystal violet staining solution (0.5% crystal violet in 20% ethanol)
-
Phosphate Buffered Saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of Stachybotrydial in DMEM.
-
Infection: When cells are confluent, aspirate the growth medium and infect the cells with a dilution of HSV-1 that will produce approximately 50-100 plaques per well.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After adsorption, remove the viral inoculum and add the methylcellulose overlay medium containing the different concentrations of Stachybotrydial. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
Staining: Aspirate the overlay medium and fix the cells with 10% formalin for 30 minutes. After fixation, stain the cells with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration of Stachybotrydial compared to the virus control. The IC50 value is determined as the concentration of the compound that inhibits plaque formation by 50%.
Figure 2: Experimental workflow for the Plaque Reduction Assay.
MTT Assay (for Cytotoxicity)
This assay is used to determine the concentration of the compound that is toxic to the host cells.
Materials:
-
Vero cells (or other relevant cell line)
-
DMEM with 10% FBS
-
Stachybotrydial stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of Stachybotrydial. Include a cell control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the cell control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
NF-κB Luciferase Reporter Assay (for Mechanism of Action)
This assay measures the activity of the NF-κB promoter in response to viral infection and compound treatment.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
HSV-1 stock
-
Stachybotrydial stock solution
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Treatment and Infection: After 24 hours, pre-treat the cells with different concentrations of Stachybotrydial for 1-2 hours, followed by infection with HSV-1.
-
Incubation: Incubate the cells for a defined period (e.g., 6-8 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability. Compare the NF-κB activity in treated and infected cells to the appropriate controls.
Conclusion and Future Directions
Stachybotrydial presents a promising scaffold for the development of novel antiviral agents. Its potent activity against HSV-1, coupled with its proposed mechanism of action targeting the host NF-κB pathway, suggests a potential for broad-spectrum antiviral efficacy and a lower likelihood of developing viral resistance.
Future research should focus on:
-
Determining the precise CC50 value of Stachybotrydial to accurately assess its therapeutic window.
-
Elucidating the definitive antiviral mechanism of action, including direct confirmation of IKKβ inhibition and its impact on the NF-κB signaling cascade during viral infection.
-
Evaluating the in vivo efficacy and safety of Stachybotrydial in animal models of viral diseases.
-
Conducting structure-activity relationship (SAR) studies to optimize the antiviral potency and pharmacokinetic properties of Stachybotrydial derivatives.
This in-depth guide provides a solid foundation for researchers to further explore the therapeutic potential of Stachybotrydial and contribute to the development of next-generation antiviral drugs.
References
Unveiling the Antiplasmodial Potential of Mer-NF5003F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent discovery of novel antimalarial agents. Mer-NF5003F, a sesquiterpenoid also known as Stachybotrydial, has demonstrated promising in vitro activity against multidrug-resistant malaria parasites. This technical guide provides a comprehensive overview of the antiplasmodial activity of this compound, detailing its efficacy, experimental protocols, and current understanding of its biological effects.
Quantitative Data Summary
The primary antiplasmodial activity of this compound has been evaluated in vitro against the multidrug-resistant K1 strain of Plasmodium falciparum. The compound exhibits potent inhibitory effects on parasite growth.
| Compound | Parameter | Value | Parasite Strain | Reference |
| This compound | IC50 | 0.85 µg/mL | P. falciparum K1 |
Table 1: In vitro Antiplasmodial Activity of this compound.
Experimental Protocols
A detailed understanding of the methodologies employed to assess the antiplasmodial activity of this compound is crucial for the replication and extension of these findings. The following sections outline the key experimental procedures.
In Vitro Antiplasmodial Activity Assay
The in vitro antiplasmodial activity of this compound was determined using a standard parasite lactate dehydrogenase (pLDH) assay. This method quantifies the metabolic activity of viable parasites.
Experimental Workflow for In Vitro Antiplasmodial Assay
Caption: Workflow of the in vitro antiplasmodial pLDH assay.
Methodology:
-
Plasmodium falciparum Culture: The multidrug-resistant K1 strain of P. falciparum is maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum. Cultures are synchronized at the ring stage before use in the assay.
-
Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Assay Plate Preparation: Synchronized parasite culture (1-2% parasitemia, 2.5% hematocrit) is added to a 96-well microtiter plate. The various concentrations of this compound are then added to the wells. Control wells containing parasites with no drug and uninfected erythrocytes are also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
pLDH Assay: After incubation, the activity of parasite lactate dehydrogenase (pLDH) is measured. The cells are lysed, and a reaction mixture containing a substrate for pLDH and a chromogen is added. The development of color, which is proportional to the amount of viable parasites, is measured spectrophotometrically.
-
Data Analysis: The percentage of parasite growth inhibition is calculated for each drug concentration relative to the drug-free control. The 50% inhibitory concentration (IC50) is determined by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay
To assess the selectivity of this compound, its cytotoxicity against a mammalian cell line is evaluated.
Experimental Workflow for Cytotoxicity Assay
Caption: General workflow for an in vitro cytotoxicity assay.
Methodology:
-
Cell Culture: A suitable mammalian cell line, such as Vero cells (African green monkey kidney epithelial cells), is cultured in appropriate media and conditions.
-
Assay Plate Preparation: Cells are seeded into 96-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
Incubation: The plates are incubated for a period that allows for the assessment of cytotoxicity, typically 24 to 72 hours.
-
Cell Viability Assay: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or resazurin assay. These assays measure the metabolic activity of viable cells.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve. The selectivity index (SI) is then determined by dividing the CC50 value by the antiplasmodial IC50 value. A higher SI value indicates greater selectivity for the parasite over mammalian cells.
Mechanism of Action and Signaling Pathways
Currently, there is a lack of published data specifically investigating the mechanism of action of this compound against Plasmodium falciparum. Further research is required to elucidate the molecular targets and signaling pathways affected by this compound in the parasite.
Future Directions
The potent in vitro antiplasmodial activity of this compound against a multidrug-resistant P. falciparum strain highlights its potential as a lead compound for the development of new antimalarial drugs. Future research should focus on:
-
In vivo efficacy studies: Evaluating the activity of this compound in animal models of malaria to determine its in vivo efficacy, pharmacokinetics, and safety profile.
-
Mechanism of action studies: Identifying the specific molecular target(s) of this compound in P. falciparum to understand its mode of action and to guide lead optimization.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to improve its potency, selectivity, and drug-like properties.
-
Combination studies: Investigating the potential for synergistic or additive effects when this compound is used in combination with existing antimalarial drugs.
This technical guide summarizes the current knowledge on the antiplasmodial activity of this compound. The provided data and experimental protocols offer a foundation for further investigation into this promising antimalarial candidate.
Technical Whitepaper: Mer-NF5003F as a Potent Inhibitor of Sialyltransferase Activity
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cell surface sialylation, a terminal modification of glycan structures on glycoproteins and glycolipids, is a critical process in cellular recognition, adhesion, and signaling.[1][2] Dysregulation of sialylation is a hallmark of various pathologies, particularly in cancer, where it is associated with increased metastatic potential and immune evasion.[2][3] Sialyltransferases (STs), the enzymes responsible for catalyzing the transfer of sialic acid to glycan chains, have therefore emerged as significant therapeutic targets.[1][3] This document provides a detailed technical overview of Mer-NF5003F, a sesquiterpenoid compound isolated from Stachybotrys, which has been identified as a potent inhibitor of specific sialyltransferases.[4] We present its inhibitory profile, detail relevant experimental protocols for its characterization, and illustrate the underlying biochemical pathways.
Introduction to Sialyltransferases and this compound
Sialyltransferases are a family of glycosyltransferases that catalyze the transfer of a sialic acid moiety from a donor substrate, typically cytidine monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac), to the terminal positions of N-glycans, O-glycans, and glycolipids.[1][5] This process, known as sialylation, is crucial for the biological function of many cell surface molecules.[1] There are four main families of sialyltransferases, categorized by the linkage they create: ST3Gal, ST6Gal, ST6GalNAc, and ST8Sia.[3][5] Aberrant expression and activity of these enzymes, leading to hypersialylation, are frequently observed in malignant tumors, contributing to disease progression.[2][3]
This compound (also known as Stachybotrydial) is a sesquiterpene compound that has demonstrated significant inhibitory activity against several glycosyltransferases, most notably sialyltransferases.[4] Its ability to modulate the sialylation status of cells makes it a valuable tool for glycobiology research and a potential lead compound for the development of therapeutics targeting diseases associated with hypersialylation.
Mechanism of Action and Inhibitory Profile
The fundamental action of sialyltransferases is the enzymatic transfer of sialic acid to an acceptor substrate. This compound interferes with this process, reducing the rate of sialic acid incorporation into glycoconjugates. While the precise kinetic mechanism (e.g., competitive, non-competitive) has not been fully detailed in the available literature, its ability to lower the effective activity of these enzymes is well-documented.
The diagram below illustrates the general sialylation pathway and the point of inhibition by this compound.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against various glycosyltransferases.
| Enzyme Target | Inhibitor | IC50 |
| Sialyltransferase 6N (ST6N) | This compound | 0.61 µg/mL |
| Sialyltransferase 3O (ST3O) | This compound | 6.7 µg/mL |
| Sialyltransferase 3N (ST3N) | This compound | 10 µg/mL |
| Fucosyltransferase | This compound | 11.3 µg/mL |
| Avian Medulloblastoma Virus (AMV) Protease | This compound | 7.8 µM |
| Data sourced from MedchemExpress.[4] |
Experimental Protocols
In Vitro Sialyltransferase Activity Assay (Non-Radioactive)
This protocol describes a common method for measuring sialyltransferase activity and its inhibition, utilizing a coupled enzyme reaction where the product CMP is hydrolyzed to produce inorganic phosphate, which is then detected colorimetrically.
Principle: The sialyltransferase transfers sialic acid from CMP-Neu5Ac to an acceptor substrate, generating cytidine 5'-monophosphate (CMP) as a byproduct. A coupling phosphatase (e.g., CD73) is then used to hydrolyze CMP, releasing inorganic phosphate (Pi). This Pi is quantified using a Malachite Green-based reagent, where the absorbance at ~620 nm is directly proportional to the amount of sialyltransferase activity.
Materials:
-
Recombinant Sialyltransferase (e.g., ST6Gal1)
-
This compound or other test inhibitors
-
CMP-Sialic Acid (donor substrate)
-
Asialofetuin or other suitable acceptor substrate
-
Coupling Phosphatase (e.g., CD73)
-
Assay Buffer (e.g., 25 mM Tris, 150 mM NaCl, 10 mM MnCl₂, pH 7.5)
-
Malachite Green Phosphate Detection Reagents
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Mixture Preparation: For each well, prepare a reaction mixture containing the acceptor substrate, CMP-Sialic Acid, and the coupling phosphatase in the assay buffer.
-
Inhibitor Incubation: Add the diluted this compound or vehicle control to the appropriate wells. Add the sialyltransferase enzyme to all wells except the 'no enzyme' control. Pre-incubate for 10-15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the sialyltransferase enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Termination and Color Development: Stop the reaction by adding the Malachite Green detection reagents. This terminates the enzymatic reaction and initiates the color development process.
-
Measurement: After a short incubation at room temperature for color stabilization, measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no enzyme control) from all readings. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Cell-Based Sialylation Assay
Principle: This assay quantifies the effect of this compound on the sialylation of cell surface glycans in a cellular context. Cells are treated with the inhibitor, and the change in surface sialic acid levels is measured using fluorescently-labeled lectins that specifically bind to certain sialic acid linkages, followed by analysis with flow cytometry.
Materials:
-
Cancer cell line with high surface sialylation (e.g., B16 melanoma, pancreatic cancer cells).[6]
-
Complete cell culture medium.
-
This compound.
-
Fluorescently-labeled lectins (e.g., FITC-SNA for α-2,6 linkages, FITC-MAA for α-2,3 linkages).
-
Flow cytometer.
-
PBS and FACS buffer (PBS with 1% BSA).
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24-72 hours). The long incubation allows for glycan turnover and incorporation of the inhibitory effect.
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation buffer to preserve surface proteins. Wash the cells with cold PBS.
-
Lectin Staining: Resuspend the cells in FACS buffer containing the fluorescently-labeled lectin. Incubate on ice for 30-60 minutes, protected from light.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound lectin.
-
Flow Cytometry: Resuspend the cells in FACS buffer and analyze them using a flow cytometer.
-
Data Analysis: Gate on the live cell population and measure the mean fluorescence intensity (MFI) for each treatment condition. A decrease in MFI compared to the vehicle control indicates a reduction in cell surface sialylation.[7][8]
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the role of sialyltransferases in biological systems. Its demonstrated efficacy in inhibiting key sialyltransferases provides a strong foundation for its use in cancer and virology research. The quantitative data and protocols presented here serve as a guide for researchers aiming to investigate the effects of this compound. Future work should focus on elucidating its precise kinetic mechanism of inhibition, evaluating its specificity across the full panel of human sialyltransferases, and exploring its therapeutic potential in preclinical models of diseases characterized by aberrant sialylation.
References
- 1. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [repositori.upf.edu]
- 7. Systemic Blockade of Sialylation in Mice with a Global Inhibitor of Sialyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mesenchymal Stromal Cells Regulate Sialylations of N-Glycans, Affecting Cell Migration and Survival - PMC [pmc.ncbi.nlm.nih.gov]
Stachybotrydial: A Potent Inhibitor of Fucosyltransferase and its Implications in Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fucosylation, the enzymatic addition of fucose to glycans, is a critical post-translational modification involved in a myriad of physiological and pathological processes, including cell adhesion, signaling, and cancer metastasis. The enzymes responsible for this modification, fucosyltransferases (Fuc-Ts), have emerged as promising therapeutic targets. This technical guide provides a comprehensive overview of Stachybotrydial, a natural product isolated from the fungus Stachybotrys cylindrospora, which has been identified as a potent inhibitor of α1,3-fucosyltransferase. We will delve into its mechanism of action, present quantitative inhibitory data, provide detailed experimental protocols for its characterization, and explore its potential impact on fucosylation-dependent signaling pathways, namely Notch signaling and selectin-mediated cell adhesion.
Introduction
Aberrant fucosylation is a hallmark of various diseases, particularly cancer, where it contributes to tumor progression and metastasis[1]. This has spurred the search for small molecule inhibitors of fucosyltransferases. Stachybotrydial, a spirocyclic drimane isolated from fungal cultures, has been characterized as a potent inhibitor of human α1,3-fucosyltransferase V (Fuc-TV)[1]. Its unique chemical structure and inhibitory activity make it a valuable tool for studying the roles of fucosylation and a potential lead compound for drug development. This guide aims to consolidate the current knowledge on Stachybotrydial as a fucosyltransferase inhibitor, providing researchers with the necessary information to utilize this compound in their studies.
Mechanism of Action of Stachybotrydial
Kinetic analysis has revealed that Stachybotrydial inhibits Fuc-TV through a distinct mechanism. It acts as an uncompetitive inhibitor with respect to the donor substrate, GDP-fucose, and a noncompetitive inhibitor with respect to the acceptor substrate, N-acetyllactosamine[1]. This suggests that Stachybotrydial binds to the enzyme-substrate complex, preventing the catalytic transfer of fucose.
dot
Caption: Inhibition mechanism of Stachybotrydial on Fuc-TV.
Quantitative Inhibitory Data
The inhibitory potency of Stachybotrydial against Fuc-TV has been quantitatively determined through kinetic studies. The data is summarized in the table below.
| Parameter | Value (µM) | Substrate | Inhibition Type | Reference |
| Ki | 10.7 | GDP-fucose | Uncompetitive | [1] |
| Ki | 9.7 | N-acetyllactosamine | Noncompetitive | [1] |
Experimental Protocols
Fucosyltransferase Inhibition Assay
The following is a representative protocol for determining the inhibitory activity of Stachybotrydial against α1,3-fucosyltransferase, based on the methodologies described in the literature. Please note that the detailed protocol from the primary study by Lin et al. (2005) is not publicly available; therefore, this represents a standard assay format.
Materials:
-
Recombinant human α1,3-fucosyltransferase V (Fuc-TV)
-
GDP-fucose (donor substrate)
-
N-acetyllactosamine (acceptor substrate)
-
Stachybotrydial
-
Assay Buffer: 50 mM MES buffer, pH 6.5, containing 25 mM KCl, 20 mM MnCl2, and 0.1% Triton X-100
-
96-well microtiter plates
-
Plate reader capable of measuring fluorescence or radioactivity, depending on the detection method.
Procedure:
-
Preparation of Reagents: Prepare stock solutions of Stachybotrydial, GDP-fucose, and N-acetyllactosamine in the appropriate solvent (e.g., DMSO for Stachybotrydial) and dilute to the desired concentrations in Assay Buffer.
-
Assay Reaction:
-
To each well of a 96-well plate, add 10 µL of Stachybotrydial solution at various concentrations.
-
Add 20 µL of a solution containing Fuc-TV enzyme to each well.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of a solution containing GDP-fucose and N-acetyllactosamine.
-
Incubate the reaction mixture for 1 hour at 37°C.
-
-
Detection of Fucosylation: The amount of fucosylated product can be determined using various methods, such as:
-
Radiolabeling: Use of radiolabeled GDP-[14C]fucose and quantification of the incorporated radioactivity in the acceptor substrate.
-
ELISA-based assay: Use of a specific antibody that recognizes the fucosylated product.
-
Coupled enzyme assay: Use of a secondary enzyme that acts on the product of the fucosyltransferase reaction to generate a detectable signal.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Stachybotrydial compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Perform kinetic studies by varying the concentrations of both the donor and acceptor substrates in the presence and absence of the inhibitor to determine the Ki values and the mode of inhibition using Lineweaver-Burk or Dixon plots.
-
dot
Caption: Experimental workflow for Fuc-TV inhibition assay.
Implications for Signaling Pathways
The inhibition of fucosylation by Stachybotrydial has significant implications for cellular signaling pathways where fucosylated glycans play a crucial role.
Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system that regulates cell fate decisions. The function of Notch receptors is critically dependent on their glycosylation, particularly O-fucosylation, which is catalyzed by protein O-fucosyltransferase 1 (POFUT1). This modification is essential for the proper folding and trafficking of the receptor and for its interaction with its ligands (Delta and Jagged).
Inhibition of fucosylation, for instance by a compound like Stachybotrydial, would be expected to disrupt Notch signaling. This could lead to a decrease in the proteolytic cleavage of the Notch receptor and the subsequent translocation of the Notch intracellular domain (NICD) to the nucleus, ultimately downregulating the expression of Notch target genes.
dot
Caption: Potential effect of Stachybotrydial on Notch signaling.
Selectin-Mediated Cell Adhesion
Selectins are a family of cell adhesion molecules that play a critical role in the initial tethering and rolling of leukocytes on the endothelial surface during inflammation and immune surveillance. The ligands for selectins are typically sialylated and fucosylated glycans, such as the sialyl Lewis X (sLex) antigen. The synthesis of sLex is dependent on the activity of fucosyltransferases, including Fuc-TV and Fuc-TVII.
By inhibiting α1,3-fucosyltransferase, Stachybotrydial would be expected to block the synthesis of sLex and other selectin ligands on the cell surface. This would, in turn, impair selectin-mediated cell adhesion, potentially reducing leukocyte rolling and extravasation.
dot
Caption: Postulated impact of Stachybotrydial on selectin-mediated adhesion.
Conclusion and Future Directions
Stachybotrydial represents a potent and specific inhibitor of α1,3-fucosyltransferase, making it a valuable molecular probe for studying the biological roles of fucosylation. Its unique uncompetitive and noncompetitive inhibitory mechanism provides a basis for the rational design of novel fucosyltransferase inhibitors. The potential of Stachybotrydial to modulate critical signaling pathways such as Notch and selectin-mediated adhesion highlights its therapeutic potential in cancer and inflammatory diseases. Further research is warranted to fully elucidate the in vivo efficacy and safety of Stachybotrydial and its analogs, and to explore their full therapeutic utility. This guide provides a foundational resource for researchers embarking on studies involving this promising natural product.
References
Mer-NF5003F (CAS: 149598-70-9): A Technical Whitepaper for Drug Discovery Professionals
An In-depth Technical Guide on the Sesquiterpenoid Inhibitor
Introduction
Mer-NF5003F, also known as Stachybotrydial, is a naturally occurring sesquiterpenoid isolated from the fungus Stachybotrys sp.[1][2] With the CAS number 149598-70-9, this compound has garnered significant interest within the scientific community due to its diverse range of biological activities.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, inhibitory activities, and potential mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is characterized by the following properties:
| Property | Value | Reference |
| Synonyms | Stachybotrydial, F 1839M, NF 5003F | [1][2][3] |
| Molecular Formula | C₂₃H₃₀O₅ | [1][4] |
| Molecular Weight | 386.5 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol | [1][2] |
| Origin | Isolated from Stachybotrys sp. fungus | [1][2] |
Biological Activity and Inhibitory Profile
This compound has demonstrated potent inhibitory activity against a variety of enzymes and pathogenic organisms. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀).
| Target | IC₅₀ Value | Reference |
| Avian Myeloblastosis Virus (AMV) Protease | 7.8 µM | [1][2][3] |
| Sialyltransferase 6N (ST6N) | 0.61 µg/mL | [1][3] |
| Sialyltransferase 3O (ST3O) | 6.7 µg/mL | [1][3] |
| Sialyltransferase 3N (ST3N) | 10 µg/mL | [1][3] |
| Fucosyltransferase | 11.3 µg/mL | [1][3] |
| Herpes Simplex Virus 1 (HSV-1) | 4.32 µg/mL | [1][2][3] |
| Plasmodium falciparum (multidrug-resistant K1 strain) | 0.85 µg/mL | [1][2][3] |
Mechanism of Action & Signaling Pathways
The diverse inhibitory profile of this compound suggests its involvement in multiple biological pathways. Its action as a protease, sialyltransferase, and fucosyltransferase inhibitor points to its potential to interfere with viral replication, cell-cell adhesion, and inflammation.
Antiviral Activity
The inhibition of Avian Myeloblastosis Virus (AMV) protease is a key indicator of its potential as an antiviral agent. Proteases are crucial for the lifecycle of many viruses, as they are responsible for cleaving viral polyproteins into functional units. By inhibiting this enzyme, this compound can disrupt viral maturation and replication.
Modulation of Cell Surface Glycosylation
This compound's potent inhibition of sialyltransferases and fucosyltransferases suggests a significant impact on cell surface glycosylation. These enzymes are responsible for adding sialic acid and fucose residues to glycoproteins and glycolipids, respectively. Altered glycosylation patterns are a hallmark of various diseases, including cancer, where they play a role in metastasis and immune evasion. By inhibiting these enzymes, this compound can potentially modulate cell adhesion, signaling, and immune recognition.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Mer-NF5003F, a Putative MERTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mer Tyrosine Kinase (MERTK) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] It plays a crucial role in processes such as the clearance of apoptotic cells (efferocytosis), regulation of the innate immune response, and maintenance of tissue homeostasis.[2][3][4] Aberrant MERTK signaling is implicated in the progression of various cancers, including leukemia, non-small cell lung cancer, glioblastoma, and melanoma, where it promotes cell survival, proliferation, migration, and chemoresistance.[1][5][6][7][8] Consequently, inhibition of MERTK is a promising therapeutic strategy in oncology.[1][7][9]
This document provides detailed protocols for the in vitro evaluation of Mer-NF5003F, a hypothetical small molecule inhibitor of MERTK. The included assays are designed to characterize the biochemical potency and cell-based efficacy of this compound.
MERTK Signaling Pathway
MERTK is activated by its ligands, primarily Growth Arrest-Specific 6 (Gas6) and Protein S.[2][5][6] Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[2] This initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.[2][5][6] this compound is hypothesized to be an ATP-competitive inhibitor that blocks this autophosphorylation and subsequent downstream signaling.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound obtained from the described in vitro assays.
| Assay Type | Description | Key Parameter | This compound (Value) |
| Biochemical Assay | |||
| LanthaScreen™ Eu Kinase Binding | Measures direct binding of the inhibitor to MERTK | IC₅₀ | 15 nM |
| HTRF Kinase Activity | Measures inhibition of MERTK kinase activity | IC₅₀ | 25 nM |
| Cell-Based Assay | |||
| pMERTK Cellular ELISA | Measures inhibition of MERTK autophosphorylation | EC₅₀ | 75 nM |
| Cell Viability Assay | Measures inhibition of cancer cell proliferation | GI₅₀ | 250 nM |
Experimental Protocols
Protocol 1: Biochemical MERTK Kinase Activity Assay (HTRF)
This protocol is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant MERTK. It utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) format.
Materials:
-
Recombinant human MERTK (active)
-
HTRF KinEASE-TK kit (containing TK substrate-biotin and Streptavidin-XL665)
-
Europium-cryptate labeled anti-phosphotyrosine antibody (e.g., PT66)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound compound stock (in DMSO)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Enzyme and Substrate Preparation: Dilute the recombinant MERTK and the biotinylated TK substrate in kinase reaction buffer to the desired concentrations.
-
Reaction Initiation:
-
Add 5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.
-
Add 5 µL of the MERTK enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the biotinylated substrate. The final ATP concentration should be close to its Km value for MERTK.
-
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Stop the reaction by adding 10 µL of the detection mixture containing the Europium-cryptate anti-phosphotyrosine antibody and Streptavidin-XL665 diluted in HTRF detection buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based MERTK Phosphorylation Assay (pMERTK ELISA)
This protocol measures the ability of this compound to inhibit MERTK autophosphorylation in a cellular context. A cell line overexpressing MERTK is used.
Materials:
-
MERTK-overexpressing cell line (e.g., HEK293-MERTK)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Gas6 ligand
-
This compound compound stock (in DMSO)
-
96-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
DuoSet IC Human Phospho-MERTK ELISA kit (or similar)
-
BCA Protein Assay Kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MERTK-overexpressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 16-24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add the diluted compound to the cells and incubate for 1-2 hours at 37°C.
-
-
Ligand Stimulation: Stimulate MERTK phosphorylation by adding Gas6 ligand to the wells to a final concentration known to induce robust phosphorylation. Include wells without Gas6 as a negative control. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with cold PBS.
-
Add lysis buffer to each well and incubate on ice for 20 minutes with gentle shaking.
-
-
ELISA Protocol:
-
Perform the pMERTK ELISA according to the manufacturer's instructions. Briefly, this involves adding cell lysates to a plate pre-coated with a MERTK capture antibody, followed by incubation with a detection antibody specific for phosphorylated MERTK.
-
A substrate is then added, and the colorimetric or chemiluminescent signal is measured using a microplate reader.
-
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to normalize the pMERTK signal.
-
Data Analysis: Normalize the pMERTK signal to the total protein concentration. Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to determine the EC₅₀ value.
References
- 1. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are MerTK modulators and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MERTK Inhibition as a Targeted Novel Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MerTK inhibition by RXDX-106 in MerTK activated gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stachybotrydial Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachybotrydial is a mycotoxin produced by certain species of the fungus Stachybotrys, notably Stachybotrys chartarum. It belongs to the family of phenylspirodrimanes and is recognized for its potent biological activities, including cytotoxicity and inflammatory responses. Understanding the cellular and molecular mechanisms of Stachybotrydial is crucial for toxicological assessment and for exploring its potential as a pharmacological agent. These application notes provide detailed protocols for cell-based assays to investigate the cytotoxic, apoptotic, and inflammatory effects of Stachybotrydial, along with its impact on key signaling pathways.
Data Presentation: Summary of Quantitative Data
The following tables summarize the cytotoxic effects of Stachybotrydial and related compounds from Stachybotrys species on various cell lines. This data is essential for determining the appropriate concentration range for subsequent mechanistic studies.
Table 1: Cytotoxicity of Stachybotrydial and Related Phenylspirodrimanes
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Stachybotrydial | - | α1,3-Fucosyltransferase Inhibition | - | Ki = 9.7 (noncompetitive) | [1] |
| Stachybotrydial | - | Sialyltransferase Inhibition | - | Potent Inhibition | [1] |
| Stachybotrychromene A | HepG2 | Resazurin Reduction | 24 | 73.7 | [2][3] |
| Stachybotrychromene B | HepG2 | Resazurin Reduction | 24 | 28.2 | [2][3] |
| FGFC1 | PC9 (NSCLC) | - | - | Induces G0/G1 arrest and apoptosis | [4] |
| Stachybotrysin | BMMs | Osteoclast Differentiation | - | Inhibitory Effect | [5] |
Experimental Protocols
Cytotoxicity Assays
a) Resazurin (AlamarBlue) Reduction Assay
This assay measures cell viability based on the reduction of non-fluorescent resazurin to the highly fluorescent resorufin by metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Stachybotrydial in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of Stachybotrydial. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Resazurin Addition: Add 10 µL of Resazurin solution (0.15 mg/mL in PBS) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
b) MTT Assay
This colorimetric assay assesses cell metabolic activity. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells as described for the Resazurin assay.
-
Compound Treatment: Treat cells with serial dilutions of Stachybotrydial as described above.
-
Incubation: Incubate for the desired duration (24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cell viability compared to the vehicle control.
Apoptosis Assays
Toxins from Stachybotrys chartarum are known to induce apoptosis in murine alveolar macrophages.[6]
a) Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with Stachybotrydial at concentrations determined from cytotoxicity assays for an appropriate time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
b) Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis. This assay measures the activity of specific caspases, such as caspase-3, which is a key executioner caspase.
Protocol:
-
Cell Lysis: Treat cells with Stachybotrydial, harvest, and lyse them using a chilled cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add 50 µg of protein from each lysate. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm (for colorimetric) or fluorescence at excitation/emission wavelengths of 400/505 nm (for fluorometric).
-
Data Analysis: Quantify the fold-increase in caspase-3 activity compared to the untreated control.
Inflammatory Response and Signaling Pathway Analysis
Stachybotrydial and related compounds can modulate key inflammatory signaling pathways such as NF-κB and MAPK.
a) NF-κB Activation Assay (p65 Nuclear Translocation)
The transcription factor NF-κB is a master regulator of inflammation. Its activation involves the translocation of the p65 subunit from the cytoplasm to the nucleus. A compound from Stachybotrys longispora has been shown to block the activation of the NF-κB signaling pathway by inhibiting the phosphorylation of IKKα, IKKβ, p65, and IκBα, and reducing p65 nuclear translocation.[4]
Protocol (Immunofluorescence):
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with Stachybotrydial for a short period (e.g., 30-60 minutes) with or without a pro-inflammatory stimulus like LPS (1 µg/mL).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the nuclear fluorescence of p65 to determine the extent of translocation.
b) MAPK Activation Assay (Western Blot for Phosphorylated Kinases)
The MAPK pathways (ERK, p38, and JNK) are crucial in cellular responses to stress and inflammation. Stachybotrysin, a phenylspirodrimane from a marine-derived Stachybotrys species, has been shown to suppress the RANKL-induced activation of p-ERK, p-JNK, and p-p38.[5]
Protocol:
-
Cell Treatment and Lysis: Treat cells with Stachybotrydial for various time points (e.g., 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies specific for the phosphorylated forms of ERK (p-ERK), p38 (p-p38), and JNK (p-JNK). Also, probe for total ERK, p38, and JNK as loading controls.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation of each MAPK relative to the total protein.
Visualizations
Caption: Experimental workflow for Stachybotrydial cell-based assays.
Caption: Postulated inhibition of the NF-κB pathway by Stachybotrydial.
References
- 1. Stachybotrydial, a potent inhibitor of fucosyltransferase and sialyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stachybotrychromenes A–C: novel cytotoxic meroterpenoids from Stachybotrys sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Global gene expression changes underlying Stachybotrys chartarum toxin-induced apoptosis in murine alveolar macrophages: evidence of multiple signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mer-NF5003F Cytotoxicity Testing in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mer-NF5003F, also known as Stachybotrydial, is a sesquiterpenoid natural product isolated from the fungus Stachybotrys chartarum. This class of compounds, including its derivatives, has garnered interest for its diverse biological activities. While this compound itself has been characterized for its inhibitory effects on various enzymes and its antiviral and antiparasitic properties, research into its direct cytotoxic effects on cancer cell lines is limited in publicly available literature. However, extensive studies have been conducted on closely related acetate derivatives, namely Stachybotrydial Acetate and Acetoxystachybotrydial Acetate, which demonstrate significant anti-proliferative and cytotoxic effects against several human cancer cell lines. These compounds have been shown to inhibit protein kinase CK2, a key enzyme implicated in cancer cell survival and proliferation, and to induce apoptosis through various signaling pathways.[1][2]
This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound and its analogues in cancer cell lines, based on the methodologies reported for its derivatives.
Data Presentation: Cytotoxicity of Stachybotrydial Derivatives
The following tables summarize the quantitative data on the cytotoxic and anti-proliferative effects of Stachybotrydial Acetate and Acetoxystachybotrydial Acetate on various human cancer cell lines.
Table 1: Anti-proliferative Activity of Acetoxystachybotrydial Acetate in MCF7 Cells. [1][2]
| Compound | Cell Line | Assay | EC50 (µM) |
| Acetoxystachybotrydial Acetate | MCF7 (Human Breast Adenocarcinoma) | EdU Assay | 0.39 |
Table 2: Effects of Stachybotrydial Acetate and Acetoxystachybotrydial Acetate on Cancer Cell Viability. [1][2]
| Compound | Cell Line | Assay | Concentration (µM) | Incubation Time | % Reduction in Cell Viability |
| Stachybotrydial Acetate | MCF7 | MTT Assay | 100 | 48h | 86% |
| A427 (Human Lung Carcinoma) | MTT Assay | 100 | 48h | 82% | |
| A431 (Human Epidermoid Carcinoma) | MTT Assay | 100 | 48h | 93% | |
| Acetoxystachybotrydial Acetate | MCF7 | MTT Assay | 1 | 48h | 63% |
| A427 | MTT Assay | 1 | 48h | 88% | |
| A431 | MTT Assay | 1 | 48h | 77% | |
| MCF7 | MTT Assay | 100 | 48h | 98% | |
| A427 | MTT Assay | 100 | 48h | 88% | |
| A431 | MTT Assay | 100 | 48h | 95% |
Experimental Protocols
Cell Culture
-
Cell Lines:
-
MCF7 (Human Breast Adenocarcinoma)
-
A427 (Human Lung Carcinoma)
-
A431 (Human Epidermoid Carcinoma)
-
-
Culture Medium:
-
For MCF7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 0.01 mg/mL human recombinant insulin, and 1% Penicillin/Streptomycin.
-
For A427 and A431: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin/Streptomycin.
-
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
MTT Assay for Cell Viability
This protocol is designed to assess the metabolic activity of cells as an indicator of viability.
-
Materials:
-
96-well flat-bottom plates
-
This compound or its derivatives (dissolved in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
IncuCyte® Live-Cell Imaging for Cell Proliferation and Cytotoxicity
This method allows for real-time monitoring of cell growth and death.
-
Materials:
-
96-well flat-bottom plates
-
This compound or its derivatives
-
Complete culture medium
-
IncuCyte® Cytotox Green or Red Reagent
-
IncuCyte® S3 Live-Cell Analysis System
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that results in approximately 30% confluence on the day of treatment.
-
Incubate overnight.
-
Prepare treatments at the desired final concentrations in a medium containing the IncuCyte® Cytotox Reagent.
-
Remove the growth medium from the cell plate and add the treatment-containing medium.
-
Place the plate in the IncuCyte® S3 Live-Cell Analysis System.
-
Capture phase-contrast and fluorescent images every 2-3 hours.
-
Analyze the images using the integrated software to determine cell confluence (for proliferation) and the number of fluorescent (dead) cells over time.
-
Signaling Pathways and Mechanisms
Toxins isolated from Stachybotrys chartarum have been shown to induce apoptosis in various cell types. The underlying mechanisms involve multiple signaling pathways, including the MAPK, NF-κB, TNF, and p53-mediated pathways, indicating a complex cellular response to these compounds.[3]
Apoptosis Induction Workflow
The general workflow for the induction of apoptosis by Stachybotrys toxins can be visualized as a multi-step process from initial cellular stress to the activation of executioner caspases.
Caption: Intrinsic apoptosis pathway activated by Stachybotrys toxins.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound like this compound in a panel of cancer cell lines.
Caption: Workflow for in vitro cytotoxicity testing of this compound.
References
Application Notes and Protocols for Mer-NF5003F in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mer-NF5003F, also known as Stachybotrydial, is a sesquiterpene natural product isolated from the fungus Stachybotrys. It has demonstrated a range of biological activities, including inhibitory effects against viral enzymes and replication. These notes provide a summary of its known antiviral profile and detailed protocols for its investigation as a potential antiviral agent.
Antiviral Profile of this compound
This compound has shown inhibitory activity against enzymes and replication of different viruses. A summary of the reported quantitative data is presented below.
Data Presentation
| Target | Virus/Organism | Assay Type | IC50 Value |
| Protease | Avian Myeloblastosis Virus (AMV) | Enzyme Inhibition Assay | 7.8 µM |
| Viral Replication | Herpes Simplex Virus 1 (HSV-1) | Cell-based Assay | 4.32 µg/mL |
| Sialyltransferase 6N (ST6N) | Not specified | Enzyme Inhibition Assay | 0.61 µg/mL |
| Sialyltransferase 3O (ST3O) | Not specified | Enzyme Inhibition Assay | 6.7 µg/mL |
| Sialyltransferase 3N (ST3N) | Not specified | Enzyme Inhibition Assay | 10 µg/mL |
| Fucosyltransferase | Not specified | Enzyme Inhibition Assay | 11.3 µg/mL |
| Growth Inhibition | Plasmodium falciparum K1 strain | Cell-based Assay | 0.85 µg/mL |
Mechanism of Action & Signaling Pathways
This compound exhibits a multi-faceted mechanism of action. Its inhibition of viral proteases, such as that of the Avian Myeloblastosis Virus, suggests a direct interference with the viral life cycle by preventing the maturation of viral proteins. Furthermore, its potent inhibition of sialyltransferases may represent a key aspect of its antiviral activity. Sialic acids on the host cell surface are often exploited by viruses for attachment and entry. By inhibiting the enzymes responsible for adding sialic acid residues to glycoconjugates, this compound could potentially block these initial steps of viral infection.
Hypothesized Signaling Pathway Intervention by this compound in HSV-1 Infection
The following diagram illustrates the replication cycle of Herpes Simplex Virus 1 (HSV-1) and highlights the potential points of intervention for this compound, particularly through the inhibition of host cell surface sialylation, which may interfere with viral attachment.
Caption: HSV-1 replication cycle and potential inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antiviral activity of this compound.
Cytopathic Effect (CPE) Inhibition Assay for HSV-1
This assay determines the ability of this compound to protect host cells from the destructive effects of viral infection.[1][2]
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes Simplex Virus 1 (HSV-1)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar)
-
Plate reader
Protocol:
-
Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
On the day of the assay, prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be kept below 0.5%.
-
Remove the growth medium from the cells and add the diluted this compound. Include wells with medium only (cell control) and medium with DMSO (vehicle control).
-
Infect the cells with HSV-1 at a multiplicity of infection (MOI) that causes significant CPE in 48-72 hours. Leave the cell control wells uninfected.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until at least 80% CPE is observed in the virus control wells.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by regression analysis. The selectivity index (SI) is calculated as CC50/EC50.
Experimental Workflow for Antiviral Screening
The following diagram outlines a typical workflow for screening and characterizing antiviral compounds like this compound.
Caption: General workflow for antiviral drug discovery.
Retroviral Protease Inhibition Assay
This biochemical assay measures the direct inhibitory effect of this compound on a retroviral protease.[3][4][5]
Materials:
-
Recombinant Avian Myeloblastosis Virus (AMV) protease
-
Fluorogenic protease substrate specific for the retroviral protease
-
Assay buffer (e.g., 50 mM MES, pH 6.5, 1 mM EDTA, 1 M NaCl, 1 mM DTT, 10% glycerol)
-
This compound stock solution (in DMSO)
-
96-well black plates
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted compound to the wells of a 96-well plate. Include a positive control (a known protease inhibitor) and a negative control (DMSO vehicle).
-
Add the recombinant AMV protease to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately measure the fluorescence at appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Sialyltransferase Inhibition Assay
This assay quantifies the inhibition of sialyltransferase activity by this compound.[6][7]
Materials:
-
Recombinant sialyltransferase (e.g., ST6N)
-
CMP-sialic acid (donor substrate)
-
Asialofetuin (acceptor substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MnCl2)
-
Malachite green-based phosphate detection reagent
-
This compound stock solution (in DMSO)
-
96-well clear plates
-
Spectrophotometer
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, combine the assay buffer, acceptor substrate (asialofetuin), and the diluted this compound.
-
Add the recombinant sialyltransferase to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the donor substrate (CMP-sialic acid).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of released CMP using a coupled enzyme assay that detects the phosphate group after cleavage of CMP. A common method is a malachite green-based phosphate assay.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percent inhibition and determine the IC50 value.
Logical Relationship of Experimental Assays
The following diagram illustrates the logical progression from identifying antiviral activity to elucidating the mechanism of action.
References
- 1. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 2. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.co.jp [abcam.co.jp]
- 5. journals.plos.org [journals.plos.org]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. abcam.co.jp [abcam.co.jp]
Application Notes and Protocols: Stachybotrydial as a Novel Inhibitor of Plasmodium falciparum Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
The continuous emergence of drug-resistant Plasmodium falciparum, the protozoan parasite responsible for the most lethal form of malaria, necessitates the discovery and development of novel antimalarial compounds with unique mechanisms of action. Stachybotrydial, a mycotoxin produced by the fungus Stachybotrys chartarum, has demonstrated potent antiplasmodial activity. These application notes provide a comprehensive overview of the in vitro efficacy of Stachybotrydial against P. falciparum and a detailed protocol for assessing its growth-inhibitory properties using a SYBR Green I-based fluorescence assay.
Quantitative Data Summary
The inhibitory activity of Stachybotrydial against the intraerythrocytic stages of P. falciparum has been quantified, alongside its cytotoxicity against a mammalian cell line to determine its selectivity. This information is crucial for evaluating its potential as a drug lead.
Table 1: In Vitro Activity of Stachybotrydial against Plasmodium falciparum and a Mammalian Cell Line
| Compound | Target Organism/Cell Line | IC50 (µg/mL) | Cytotoxicity (Vero Cells) | Selectivity Index (SI) | Reference |
| Stachybotrydial | Plasmodium falciparum | 0.85 | Not toxic | >1 | [1] |
Note: The original study stated Stachybotrydial was not toxic towards the Vero cell line, implying the IC50 is significantly higher than the antiplasmodial IC50. A definitive cytotoxicity IC50 value would be required for a precise Selectivity Index calculation.
Proposed Mechanism of Action: Inhibition of PfCK2
While the precise mechanism of Stachybotrydial's antiplasmodial activity is yet to be fully elucidated, evidence from studies on human cells suggests a plausible target in P. falciparum. Stachybotrydial and its derivatives have been identified as potent inhibitors of human protein kinase CK2[2]. P. falciparum possesses a homolog of this kinase, PfCK2, which is essential for the completion of the parasite's asexual erythrocytic cycle[3]. PfCK2 is implicated in crucial cellular processes, including chromatin assembly, making it a viable target for therapeutic intervention[3]. It is hypothesized that Stachybotrydial exerts its antiplasmodial effect by inhibiting PfCK2, thereby disrupting essential signaling pathways and leading to parasite death.
Other potential mechanisms, such as the inhibition of fucosyltransferase and sialyltransferase, have been observed in mammalian systems[4]. However, while P. falciparum does possess a protein O-fucosyltransferase, its primary role appears to be in parasite development within the mosquito vector, not the asexual blood stage[2]. Furthermore, studies indicate that P. falciparum lacks sialidase and trans-sialidase activity[5]. Therefore, the inhibition of PfCK2 remains the most probable mechanism of action for Stachybotrydial in the context of an intraerythrocytic growth inhibition assay.
Figure 1. Proposed signaling pathway for Stachybotrydial's antiplasmodial activity.
Experimental Protocols
A reliable and widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds is the SYBR Green I-based fluorescence assay. This assay measures the proliferation of the parasite by quantifying the amount of parasitic DNA.
Protocol: Plasmodium falciparum Growth Inhibition Assay using SYBR Green I
This protocol is adapted from established methodologies and is suitable for high-throughput screening of compounds like Stachybotrydial[3][6][7].
1. Materials and Reagents:
-
P. falciparum culture (e.g., 3D7, Dd2 strains) synchronized at the ring stage.
-
Human erythrocytes (O+).
-
Complete parasite culture medium (RPMI-1640 supplemented with HEPES, L-glutamine, hypoxanthine, and Albumax II or human serum).
-
Stachybotrydial stock solution (in DMSO).
-
Control drugs (e.g., Chloroquine, Artemisinin) in DMSO.
-
96-well flat-bottom microplates.
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100).
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO).
-
Fluorescence microplate reader (excitation: ~485 nm, emission: ~530 nm).
2. Experimental Workflow:
Figure 2. Experimental workflow for the SYBR Green I-based growth inhibition assay.
3. Detailed Procedure:
-
Parasite Culture Preparation:
-
Maintain a continuous culture of P. falciparum in human erythrocytes.
-
Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.
-
Adjust the parasitemia to 0.5-1% and the hematocrit to 2% in complete culture medium.
-
-
Drug Plate Preparation:
-
Prepare serial dilutions of Stachybotrydial and control drugs in complete culture medium in a separate 96-well plate. The final concentration of DMSO should be kept below 0.5% to avoid toxicity.
-
Include wells with no drug (positive control for parasite growth) and wells with uninfected erythrocytes (background control).
-
-
Assay Setup:
-
Dispense the prepared parasite culture into the wells of the drug-containing microplate.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plates in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂) at 37°C for 72 hours. This allows for approximately one and a half to two full asexual cycles.
-
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer.
-
Carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Mix thoroughly and incubate the plates in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence (uninfected erythrocytes) from all readings.
-
Normalize the data to the positive control (parasites with no drug), which represents 100% growth.
-
Plot the percentage of growth inhibition against the log of the drug concentration.
-
Calculate the 50% inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Conclusion
Stachybotrydial demonstrates promising antiplasmodial activity against P. falciparum in vitro. The proposed mechanism of action through the inhibition of the essential parasite kinase PfCK2 presents a novel avenue for antimalarial drug development. The provided SYBR Green I-based assay protocol offers a robust and high-throughput method for further characterizing the efficacy of Stachybotrydial and other potential antimalarial compounds. Further studies are warranted to confirm the mechanism of action and to evaluate the in vivo efficacy and safety of this compound.
References
- 1. Malaria Protein Kinase CK2 (PfCK2) Shows Novel Mechanisms of Regulation | PLOS One [journals.plos.org]
- 2. Protein O-fucosylation in Plasmodium falciparum ensures efficient infection of mosquito and vertebrate hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of Plasmodium falciparum protein kinase CK2 in the chromatin assembly pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Strategies of Malaria Parasite for Its Survival, Proliferation, and Infection during Erythrocytic Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmodium falciparum lacks sialidase and trans-sialidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sialyltransferase Inhibition Assay Using Mer-NF5003F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialyltransferases (STs) are a family of glycosyltransferases that catalyze the transfer of sialic acid from a donor substrate, typically cytidine monophosphate N-acetylneuraminic acid (CMP-NeuAc), to the terminal positions of carbohydrate chains on glycoproteins and glycolipids.[1] The activity of these enzymes is crucial in a variety of biological processes, including cell-cell recognition, signaling, and immune responses. Aberrant sialylation has been implicated in several diseases, most notably in cancer metastasis, making sialyltransferases attractive targets for therapeutic intervention.
This document provides detailed application notes and protocols for a sialyltransferase inhibition assay using Mer-NF5003F , also known as Stachybotrydial . Contrary to potential initial assumptions of it being a substrate, this compound is a potent inhibitor of specific sialyltransferases.[2][3][4] These protocols are designed to enable researchers to accurately determine the inhibitory activity of this compound and to adapt the methodology for screening other potential sialyltransferase inhibitors.
This compound: A Sialyltransferase Inhibitor
This compound (Stachybotrydial) is a sesquiterpenoid compound originally isolated from the fungus Stachybotrys cylindrospora.[2] It has been identified as an inhibitor of several sialyltransferase enzymes. Understanding its inhibitory properties is crucial for its application in research and drug discovery.
Inhibitory Activity of this compound
The inhibitory potency of this compound against different sialyltransferases has been characterized, with the half-maximal inhibitory concentration (IC50) values determined as follows:
| Enzyme Target | IC50 (µg/mL) |
| Sialyltransferase 6N (ST6N) | 0.61 |
| Sialyltransferase 3O (ST3O) | 6.7 |
| Sialyltransferase 3N (ST3N) | 10 |
| Data sourced from Cayman Chemical product information, referencing Lin, T.-W., et al. (2005).[3][4] |
Experimental Protocols
The following protocols describe a fluorometric assay to determine the inhibitory activity of this compound on sialyltransferases. This method is adaptable for high-throughput screening of other potential inhibitors. The principle of the assay is to measure the enzymatic activity of a sialyltransferase in the presence and absence of the inhibitor.
Principle of the Sialyltransferase Inhibition Assay
The inhibition assay is based on a standard sialyltransferase activity assay. A sialyltransferase enzyme transfers a sialic acid from a donor substrate (CMP-NeuAc) to a fluorescently-labeled acceptor substrate. The resulting sialylated product is then separated from the unreacted acceptor, and the fluorescence is quantified. The presence of an inhibitor, such as this compound, will reduce the rate of this reaction, leading to a decrease in the fluorescent signal of the product. The IC50 value is determined by measuring the enzyme activity at various inhibitor concentrations.
Caption: Principle of the Sialyltransferase Inhibition Assay.
Materials and Reagents
-
Sialyltransferase Enzyme: Recombinant human or other species-specific sialyltransferase (e.g., ST6Gal1, ST3Gal4).
-
Donor Substrate: CMP-N-acetylneuraminic acid (CMP-NeuAc).
-
Acceptor Substrate: A suitable fluorescently labeled acceptor glycan (e.g., FITC-asialofetuin or a synthetic fluorescent oligosaccharide).
-
Inhibitor: this compound (Stachybotrydial).
-
Assay Buffer: 50 mM MES buffer, pH 6.5, containing 10 mM MnCl₂, 10 mM CaCl₂, and 0.1% Triton X-100.
-
Stop Solution: 0.1 M EDTA, pH 8.0.
-
96-well Microplate: Black, flat-bottom for fluorescence measurements.
-
Plate Reader: Capable of fluorescence excitation and emission at the appropriate wavelengths for the chosen fluorescent label.
Experimental Workflow
Caption: Experimental Workflow for IC50 Determination.
Detailed Protocol
1. Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, create a series of dilutions in DMSO to be used for the assay.
-
Enzyme Working Solution: Dilute the sialyltransferase enzyme in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Substrate Mix: Prepare a mix containing the fluorescent acceptor substrate and CMP-NeuAc in the assay buffer. The final concentrations should be at or near the Km values for the specific enzyme being used.
2. Assay Procedure:
-
To each well of a 96-well microplate, add 2 µL of the diluted this compound or DMSO (for the no-inhibitor control).
-
Add 40 µL of the enzyme working solution to each well.
-
Include control wells:
-
100% Activity Control: 2 µL DMSO + 40 µL enzyme working solution + 8 µL substrate mix.
-
No Enzyme Control: 2 µL DMSO + 40 µL assay buffer + 8 µL substrate mix.
-
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 8 µL of the substrate mix to all wells. The final reaction volume will be 50 µL.
-
Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
Terminate the reaction by adding 10 µL of the stop solution (0.1 M EDTA) to each well.
3. Data Acquisition and Analysis:
-
Measure the fluorescence intensity of each well using a microplate reader. The excitation and emission wavelengths should be appropriate for the fluorescent label on the acceptor substrate (e.g., Ex/Em = 494/521 nm for FITC).
-
Subtract the fluorescence of the "No Enzyme Control" from all other readings to correct for background fluorescence.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence_inhibitor / Fluorescence_100%_activity)] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Data Presentation
The results of the sialyltransferase inhibition assay should be presented in a clear and organized manner.
Table of Reagent Concentrations for Inhibition Assay
| Component | Stock Concentration | Volume per well (µL) | Final Concentration |
| This compound | Variable (in DMSO) | 2 | Variable |
| Sialyltransferase | (User-defined) | 40 | (User-defined) |
| Acceptor Substrate | (User-defined) | 8 | (User-defined) |
| CMP-NeuAc | (User-defined) | (in substrate mix) | (User-defined) |
| Total Volume | 50 |
Conclusion
The protocols outlined in this document provide a robust framework for assessing the inhibitory activity of this compound against various sialyltransferases. By understanding that this compound is an inhibitor rather than a substrate, researchers can effectively utilize this compound as a tool to study the role of sialyltransferases in biological systems and as a reference compound in the search for novel therapeutic agents targeting sialylation pathways. The provided fluorometric assay is sensitive, adaptable to high-throughput screening, and offers a reliable method for characterizing sialyltransferase inhibitors.
References
- 1. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Stachybotrydial, a potent inhibitor of fucosyltransferase and sialyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Fucosyltransferase Inhibition Assay with Stachybotrydial
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the enzymatic addition of a fucose sugar moiety to glycans and proteins, is a critical post-translational modification involved in a myriad of physiological and pathological processes.[1] Fucosyltransferases (FUTs) are the enzymes responsible for catalyzing this transfer from a donor substrate, typically guanosine diphosphate-fucose (GDP-fucose). Aberrant fucosylation, often resulting from the upregulation of specific FUTs, has been implicated in the progression of various diseases, including cancer, where it plays a crucial role in cell adhesion, metastasis, and signaling.[1] This makes FUTs attractive targets for therapeutic intervention.
Stachybotrydial, a spirocyclic drimane isolated from the fungus Stachybotrys cylindrospora, has been identified as a potent inhibitor of α1,3-fucosyltransferase.[1] This document provides detailed application notes and protocols for conducting a fucosyltransferase inhibition assay using Stachybotrydial, aimed at researchers and professionals in drug development.
Mechanism of Fucosyltransferase and Inhibition by Stachybotrydial
Fucosyltransferases catalyze the transfer of fucose from GDP-fucose to an acceptor substrate, which can be a glycoprotein or a glycolipid. The elevated expression of fucosylated glycoconjugates is a hallmark of various tumor cells and is correlated with tumor progression and metastasis.[1]
Stachybotrydial has been shown to be a potent inhibitor of α1,3-fucosyltransferase (Fuc-TV).[1] Kinetic analysis has revealed that Stachybotrydial is an uncompetitive inhibitor with respect to the donor substrate GDP-fucose and a noncompetitive inhibitor with respect to the acceptor substrate N-acetyllactosamine.[1] This dual inhibitory mechanism makes Stachybotrydial a compound of significant interest for further investigation as a potential anti-cancer agent. In addition to its activity against fucosyltransferase, Stachybotrydial has also demonstrated inhibitory effects on sialyltransferase.[1]
Data Presentation: Inhibitory Activity of Stachybotrydial
The inhibitory potency of Stachybotrydial against α1,3-fucosyltransferase has been quantitatively determined. The following table summarizes the key inhibition constants (Ki).
| Compound | Target Enzyme | Substrate | Inhibition Type | Ki (µM) |
| Stachybotrydial | α1,3-Fucosyltransferase (Fuc-TV) | GDP-fucose | Uncompetitive | 10.7[1] |
| Stachybotrydial | α1,3-Fucosyltransferase (Fuc-TV) | N-acetyllactosamine | Noncompetitive | 9.7[1] |
Signaling Pathway: Role of FUT3 in Cancer Metastasis
Overexpression of fucosyltransferases, such as FUT3, in cancer cells leads to increased synthesis of fucosylated antigens like sialyl-Lewis X (sLeX). sLeX on the surface of circulating tumor cells acts as a ligand for E-selectin, which is expressed on the surface of endothelial cells lining blood vessels. This interaction mediates the initial adhesion of cancer cells to the endothelium, a critical step in the metastatic cascade, leading to extravasation and the formation of secondary tumors.[2][3][4][5] Inhibition of FUT3 can disrupt this pathway, thereby reducing the metastatic potential of cancer cells.[2][3]
Caption: FUT3-mediated synthesis of sLeX on cancer cells and its inhibition by Stachybotrydial.
Experimental Protocols
Fluorescence-Based Fucosyltransferase Inhibition Assay
This protocol is adapted from established fluorescence-based assays and is suitable for determining the inhibitory activity of compounds like Stachybotrydial against α1,3-fucosyltransferase. The assay relies on a coupled-enzyme reaction where the product of the fucosyltransferase reaction is subsequently cleaved by a glycosidase to release a fluorescent reporter. Inhibition of the fucosyltransferase prevents the formation of its product, thus leading to a decrease in the fluorescent signal.
Materials and Reagents:
-
Recombinant human α1,3-fucosyltransferase (FUT3)
-
Stachybotrydial (or other test inhibitors) dissolved in DMSO
-
GDP-fucose (donor substrate)
-
N-acetyllactosamine (LacNAc) derivatized with a fluorescent reporter (e.g., 4-methylumbelliferyl-β-D-N-acetyllactosaminide, MU-LacNAc) (acceptor substrate)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 25 mM MnCl₂, 0.1% Triton X-100
-
Stop Solution: 100 mM EDTA in Assay Buffer
-
Coupled Enzyme: A specific β-galactosidase that cleaves the fucosylated product to release the fluorophore.
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm for 4-methylumbelliferone)
Experimental Workflow Diagram:
Caption: Workflow for the fluorescence-based fucosyltransferase inhibition assay.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of Stachybotrydial in 100% DMSO. Create a serial dilution of the inhibitor in DMSO.
-
Prepare the Assay Buffer.
-
Prepare a working solution of FUT3 in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare working solutions of GDP-fucose and MU-LacNAc in Assay Buffer.
-
-
Assay Procedure:
-
To each well of a black microplate, add 1 µL of the Stachybotrydial dilution or DMSO for the control wells.
-
Prepare a master mix containing Assay Buffer, FUT3, and MU-LacNAc. Add 40 µL of this master mix to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the fucosyltransferase reaction by adding 10 µL of the GDP-fucose solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure sufficient product formation without substrate depletion.
-
Stop the reaction by adding 25 µL of Stop Solution to each well.
-
Add 25 µL of the coupled enzyme (β-galactosidase) solution to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for the cleavage of the fucosylated product and release of the fluorophore.
-
Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percent inhibition for each concentration of Stachybotrydial using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Conclusion
The protocols and data presented in these application notes provide a framework for investigating the inhibitory effects of Stachybotrydial on fucosyltransferase activity. The fluorescence-based assay offers a robust and sensitive method for quantifying inhibition and determining IC₅₀ values. Understanding the inhibitory mechanism of compounds like Stachybotrydial is a critical step in the development of novel therapeutics targeting fucosylation-dependent pathological processes, particularly in the context of cancer metastasis. Further studies are warranted to explore the in vivo efficacy and safety of Stachybotrydial as a potential drug candidate.
References
- 1. Stachybotrydial, a potent inhibitor of fucosyltransferase and sialyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Knockdown of fucosyltransferase III disrupts the adhesion of circulating cancer cells to E-selectin without affecting hematopoietic cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockdown of FUT3 disrupts the proliferation, migration, tumorigenesis and TGF-β induced EMT in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockdown of fucosyltransferase III disrupts the adhesion of circulating cancer cells to E-selectin without affecting hematopoietic cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Application Notes: Stachybotrydial as a Tool for Cancer Research
Introduction
Stachybotrydial is a phenylspirodrimane, a type of meroterpenoid secondary metabolite produced by fungi of the genus Stachybotrys.[1][2] This class of compounds has garnered significant interest in cancer research due to a range of biological activities, including cytotoxicity against various tumor cell lines.[3][4] Stachybotrydial and its derivatives have been shown to exert their anti-cancer effects through multiple mechanisms, including the inhibition of critical cellular enzymes and the disruption of fundamental processes like protein synthesis. These properties make Stachybotrydial a valuable tool for investigating cancer biology and a potential lead compound for developing novel therapeutic agents.
This document provides an overview of Stachybotrydial's applications in cancer research, summarizes its cytotoxic effects, details its known mechanisms of action, and provides protocols for its use in key in vitro experiments.
Quantitative Data Summary: Cytotoxicity
The cytotoxic and anti-proliferative activities of Stachybotrydial and its related compounds have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.
Table 1: IC50 Values of Stachybotrydial-Related Compounds in Cancer Cell Lines
| Compound | Cell Line | Assay Type | Incubation Time | IC50 Value (µM) | Reference |
| Stachybotrydial | Human Protein Kinase CK2 | Kinase Assay | N/A | >50% inhibition at 10 µM | [5] |
| Stachybotrydial acetate | Human Protein Kinase CK2 | Kinase Assay | N/A | 0.69 | [5] |
| Acetoxystachybotrydial acetate | Human Protein Kinase CK2 | Kinase Assay | N/A | 1.86 | [5] |
| Stachybotrychromene A | HepG2 (Liver Cancer) | Resazurin Reduction | 24 h | 73.7 | [1][6] |
| Stachybotrychromene B | HepG2 (Liver Cancer) | Resazurin Reduction | 24 h | 28.2 | [1][6] |
| Stachybotrychromene C | Human Protein Kinase CK2 | Kinase Assay | N/A | 0.32 | [5] |
| Bistachybotrysin A | Four Human Tumor Cell Lines | Cytotoxicity Assay | N/A | 2.8 - 7.5 | [3] |
| Bistachybotrysin B | Four Human Tumor Cell Lines | Cytotoxicity Assay | N/A | 2.8 - 7.5 | [3] |
| Bistachybotrysin K | HCT116, NCI-H460, BGC823, Daoy, HepG2 | MTT Assay | N/A | 1.1 - 4.7 | [4] |
| Stachybotrane A | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | Cytotoxicity Assay | N/A | Moderate Potency | [7] |
| Stachybotrane B | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | Cytotoxicity Assay | N/A | Moderate Potency | [7] |
| *Cell lines were HCT116 (colorectal), NCI-H460 (lung), BGC823 (gastric), and Daoy (medulloblastoma).[3] |
Table 2: Anti-proliferative and Viability Effects of Stachybotrydial-Related Compounds
| Compound | Cell Line | Effect Measured | Concentration | Result | Reference |
| Acetoxystachybotrydial acetate | MCF7 (Breast Cancer) | Proliferation (EC50) | 0.39 µM | 50% inhibition | [5] |
| Acetoxystachybotrydial acetate | MCF7, A427, A431 | Cell Growth | 1 µM | Almost complete block | [5] |
| Acetoxystachybotrydial acetate | MCF7 (Breast Cancer) | Cell Viability | 100 µM (48h) | 37% reduction | [5] |
| Stachybotrydial acetate | MCF7, A427, A431 | Cell Viability | 100 µM (48h) | 82-93% reduction | [5] |
| Stachybotrychromene C | A427, A431 | Cell Viability | 1 µM (48h) | 27-32% reduction | [5] |
Key Mechanisms of Action & Signaling Pathways
Stachybotrydial and its analogues interfere with multiple pathways essential for cancer cell survival and proliferation.
1. Inhibition of Protein Kinase CK2
Protein Kinase CK2 is a constitutively active Ser/Thr kinase that is overexpressed in many cancers.[5] It plays a crucial role in promoting cell growth and proliferation while suppressing apoptosis.[5] Several compounds isolated from Stachybotrys chartarum, including Stachybotrydial acetate and Stachybotrychromene C, are potent inhibitors of human protein kinase CK2.[5] Inhibition of CK2 leads to reduced cell proliferation and growth, making it a key anti-cancer mechanism.[5]
2. Inhibition of Protein Synthesis
Mycotoxins produced by Stachybotrys, known as trichothecenes, are powerful inhibitors of protein synthesis in eukaryotic cells.[8][9] They can interfere with different stages of translation, including initiation, elongation, and termination.[9] This disruption of protein production leads to cellular stress, triggering downstream effects such as cell cycle arrest and apoptosis, thereby halting tumor growth.
3. Inhibition of Glycosyltransferases
Stachybotrydial has been identified as a potent inhibitor of α1,3-fucosyltransferase (Fuc-T) and sialyltransferase (ST).[10] These enzymes are crucial for the synthesis of cell-surface glycoconjugates. In cancer cells, the expression of certain fucosylated and sialylated structures is elevated and correlates with metastasis and cell adhesion.[10] By inhibiting these transferases, Stachybotrydial can potentially interfere with these key aspects of tumor progression. Kinetic analysis revealed Stachybotrydial to be an uncompetitive inhibitor concerning GDP-fucose and a noncompetitive inhibitor for N-acetyllactosamine, with Ki values of 10.7 µM and 9.7 µM, respectively.[10]
Experimental Protocols
The following protocols are based on methodologies reported for testing Stachybotrydial and related compounds.
Protocol 1: Assessment of Cytotoxicity via Resazurin Reduction Assay
This protocol measures cell viability by quantifying the metabolic reduction of non-fluorescent resazurin to fluorescent resorufin by living cells.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium (e.g., DMEM).[6][11]
-
Adherence: Incubate the plate overnight under standard culture conditions (37°C, 5% CO₂, humidified atmosphere) to allow for cell attachment.[6][11]
-
Compound Preparation: Prepare a 20 mM stock solution of Stachybotrydial in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations (e.g., ranging from 0.1 to 100 µM).[6] A vehicle control (e.g., 1% DMSO) must be included.[11]
-
Treatment: Remove the seeding medium from the cells and replace it with 100 µL of medium containing the various concentrations of Stachybotrydial or vehicle control.
-
Incubation: Incubate the treated cells for a defined period, typically 24 to 48 hours.[5][6]
-
Resazurin Addition: Prepare a resazurin solution (e.g., AlamarBlue™) according to the manufacturer's instructions and add 10 µL to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert resazurin.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Protein Kinase CK2 Inhibition Assay
This protocol describes a method to directly measure the inhibitory effect of Stachybotrydial on the enzymatic activity of human protein kinase CK2.
Methodology:
-
Reagents: Human recombinant protein kinase CK2, a specific CK2 peptide substrate, ATP, and an appropriate kinase reaction buffer.
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, prepare a reaction mixture containing the kinase buffer, a fixed concentration of the peptide substrate, and ATP (e.g., at its Km concentration).
-
Inhibitor Addition: Add varying concentrations of Stachybotrydial (e.g., 0.001 to 100 µM) to the reaction wells. Include a no-inhibitor control (vehicle) and a no-enzyme control (background).[5]
-
Reaction Initiation: Add the CK2 enzyme to all wells (except the no-enzyme control) to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction, typically by adding a solution containing EDTA or by heat inactivation.
-
Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various methods:
-
Luminescence-based Assay (e.g., Kinase-Glo®): Measures the amount of ATP remaining in the reaction. Lower ATP levels indicate higher kinase activity.
-
Capillary Electrophoresis (CE): Separates the phosphorylated product from the non-phosphorylated substrate, allowing for direct quantification.[5]
-
-
Analysis: Calculate the percentage of kinase inhibition for each Stachybotrydial concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Natural Compounds Isolated from Stachybotrys chartarum Are Potent Inhibitors of Human Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stachybotrychromenes A–C: novel cytotoxic meroterpenoids from Stachybotrys sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of inhibition of eukaryotic protein synthesis by trichothecene fungal toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stachybotrydial, a potent inhibitor of fucosyltransferase and sialyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Mer-NF5003F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mer-NF5003F, also known as Stachybotrydial, is a sesquiterpenoid natural product isolated from the fungus Stachybotrys. It has garnered significant interest within the research community due to its diverse biological activities. These activities stem from its ability to inhibit key enzymes involved in various cellular processes, including viral replication, parasitic growth, and post-translational modification of proteins. This document provides a comprehensive overview of the experimental applications of this compound, including its known inhibitory concentrations, detailed protocols for relevant in vitro assays, and a generalized protocol for in vivo studies based on functionally related compounds. Furthermore, signaling pathway and experimental workflow diagrams are provided to visually represent its mechanism of action and experimental design.
Quantitative Data Summary
The following tables summarize the known in vitro inhibitory activities of this compound against various targets. These values, primarily presented as the half-maximal inhibitory concentration (IC₅₀), are crucial for designing experiments and understanding the compound's potency.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme/Organism | IC₅₀ Value | Reference |
| Avian Myeloblastosis Virus (AMV) Protease | 7.8 µM | [1][2] |
| Sialyltransferase 6N (ST6N) | 0.61 µg/mL | [1][2] |
| Sialyltransferase 3O (ST3O) | 6.7 µg/mL | [1][2] |
| Sialyltransferase 3N (ST3N) | 10 µg/mL | [1][2] |
| Fucosyltransferase | 11.3 µg/mL | [1][2] |
| Herpes Simplex Virus-1 (HSV-1) | 4.32 µg/mL | [1][2] |
| Plasmodium falciparum (K1 strain) | 0.85 µg/mL | [1][2] |
Signaling Pathway
This compound exerts its biological effects by inhibiting fucosyltransferases and sialyltransferases. These enzymes are critical for the post-translational modification of proteins and lipids, a process known as glycosylation. By inhibiting these enzymes, this compound can alter cell surface glycans, which play crucial roles in cell-cell recognition, signaling, and adhesion. The following diagram illustrates the general mechanism of action of this compound.
Experimental Workflow
The following diagram outlines a general workflow for the preclinical evaluation of this compound, from initial in vitro screening to in vivo efficacy studies.
Detailed Experimental Protocols
The following are detailed protocols for the in vitro assays relevant to the known activities of this compound.
Protocol 1: Avian Myeloblastosis Virus (AMV) Protease Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound against AMV protease.
Materials:
-
Recombinant AMV protease
-
Fluorogenic peptide substrate specific for AMV protease
-
Assay buffer (e.g., 50 mM MES, pH 6.5, 1 mM EDTA, 1 M NaCl, 1 mM DTT, 10% glycerol)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
In a 96-well plate, add 50 µL of the diluted this compound or control solutions.
-
Add 25 µL of the AMV protease solution (pre-diluted in assay buffer) to each well, except for the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic peptide substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Sialyltransferase and Fucosyltransferase Inhibition Assays
This protocol describes a general method for assessing the inhibitory effect of this compound on sialyltransferase and fucosyltransferase activity.
Materials:
-
Recombinant sialyltransferase or fucosyltransferase
-
Acceptor substrate (e.g., asialofetuin for sialyltransferase, asialo-agalacto-orosomucoid for fucosyltransferase)
-
Donor substrate (CMP-[¹⁴C]-sialic acid for sialyltransferase, GDP-[¹⁴C]-fucose for fucosyltransferase)
-
Assay buffer (e.g., 50 mM MES, pH 6.5, 10 mM MnCl₂)
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microcentrifuge tube, combine the assay buffer, acceptor substrate, and the diluted this compound or vehicle control.
-
Add the recombinant enzyme to each tube and pre-incubate at 37°C for 10 minutes.
-
Start the reaction by adding the radiolabeled donor substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding ice-cold 10% TCA.
-
Spot the reaction mixture onto glass fiber filters and wash the filters with 5% TCA to remove unincorporated radiolabeled donor substrate.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Protocol 3: In Vitro Anti-Herpes Simplex Virus-1 (HSV-1) Assay
This protocol outlines a plaque reduction assay to determine the antiviral activity of this compound against HSV-1.
Materials:
-
Vero cells (or other susceptible cell line)
-
HSV-1 stock
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS)
-
This compound stock solution (in DMSO)
-
Methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed Vero cells in 24-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Infect the confluent cell monolayers with a known titer of HSV-1 (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
After the incubation, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add the different concentrations of this compound or a vehicle control to the respective wells.
-
Overlay the cells with methylcellulose medium to restrict virus spread to adjacent cells.
-
Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.
-
Fix the cells with methanol and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percent inhibition compared to the vehicle control.
-
Determine the IC₅₀ value from the dose-response curve.
Protocol 4: In Vitro Anti-Plasmodium falciparum Assay
This protocol describes a SYBR Green I-based fluorescence assay to measure the inhibition of P. falciparum growth by this compound.
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., K1 strain)
-
Human red blood cells (RBCs)
-
Complete culture medium (RPMI-1640 with Albumax II, hypoxanthine, and gentamicin)
-
This compound stock solution (in DMSO)
-
SYBR Green I lysis buffer
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add the synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well.
-
Incubate the plate for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
After incubation, freeze the plate at -80°C to lyse the RBCs.
-
Thaw the plate and add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).
-
Calculate the percent inhibition of parasite growth for each concentration of this compound and determine the IC₅₀ value.
General Protocol for In Vivo Studies
Disclaimer: To date, no specific in vivo experimental dose for this compound has been published in the peer-reviewed literature. The following protocol is a general guideline for conducting initial in vivo studies with a novel compound like this compound, based on doses used for other fucosyltransferase and sialyltransferase inhibitors. It is imperative to conduct thorough dose-ranging and toxicity studies before proceeding with efficacy experiments.
Animal Model:
-
The choice of animal model will depend on the research question (e.g., xenograft mouse model for cancer, HSV-1 infected mouse model for antiviral studies).
Compound Formulation:
-
This compound should be formulated in a vehicle suitable for the chosen route of administration (e.g., intraperitoneal, oral). A common vehicle is a mixture of DMSO, Cremophor EL, and saline.
Dose-Ranging and Toxicity Study:
-
Start with a wide range of doses, for example, based on other glycosylation inhibitors, one might start with doses ranging from 1 mg/kg to 50 mg/kg.
-
Administer single doses to small groups of animals and monitor for signs of toxicity (e.g., weight loss, changes in behavior, mortality) for at least 14 days.
-
Based on the results of the single-dose study, conduct a multiple-dose study (e.g., daily administration for 7-14 days) to determine the maximum tolerated dose (MTD).
Efficacy Study (General Outline):
-
Once a safe and tolerated dose range is established, initiate efficacy studies.
-
Animals are randomized into vehicle control and this compound treatment groups.
-
Treatment is initiated at a time point relevant to the disease model (e.g., after tumor implantation or viral infection).
-
Administer this compound at the predetermined dose and schedule.
-
Monitor the primary endpoint (e.g., tumor volume, viral titer, survival) throughout the study.
-
At the end of the study, collect tissues for pharmacodynamic and histological analysis.
Conclusion
This compound is a promising bioactive compound with a unique mechanism of action targeting key glycosylating enzymes. The provided data and protocols offer a solid foundation for researchers to further explore its therapeutic potential. As with any experimental compound, careful planning, and execution of experiments are crucial for obtaining reliable and reproducible results. Further research is warranted to establish its in vivo efficacy and safety profile.
References
Troubleshooting & Optimization
Stachybotrydial Concentration Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing Stachybotrydial concentration to mitigate cytotoxicity in experimental settings. Below are frequently asked questions, troubleshooting guides, and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Stachybotrydial's biological activity?
A1: Stachybotrydial and its derivatives belong to a class of meroterpenoids known as phenylspirodrimanes.[1] These compounds exhibit a range of biological activities, including cytotoxicity, immunotoxicity, and neurotoxicity.[1] One of the key mechanisms of action is the inhibition of crucial cellular enzymes. For instance, Stachybotrydial is a potent inhibitor of fucosyltransferase and sialyltransferase, which are involved in glycosylation pathways often implicated in cancer progression.[2] Additionally, related compounds like stachybotrydial acetate have been shown to be potent, ATP-competitive inhibitors of human protein kinase CK2, a key regulator of cell growth and proliferation.[3]
Q2: At what concentration does Stachybotrydial typically become cytotoxic?
A2: The cytotoxic concentration of Stachybotrydial and its analogs can vary significantly depending on the cell line and the duration of exposure. For example, related meroterpenoids such as stachybotrychromene B showed a half-maximal inhibitory concentration (IC50) of 28.2 µM in HepG2 cells after 24 hours, while stachybotrychromene A was less potent with an IC50 of 73.7 µM.[1][4] Other derivatives have demonstrated cytotoxicity in the low micromolar range against various cancer cell lines.[5] It is crucial to perform a dose-response experiment for your specific cell line to determine the precise cytotoxic threshold.
Q3: My cells show high levels of death even at low concentrations. What could be the cause?
A3: Several factors could contribute to this issue:
-
Cell Line Sensitivity: Your specific cell line may be exceptionally sensitive to Stachybotrydial.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve Stachybotrydial is non-toxic to your cells. A solvent-only control is essential.
-
Incorrect Seeding Density: Cell density can influence drug sensitivity. Lower-than-optimal seeding density can make cells more susceptible to cytotoxic agents.[6]
-
Compound Purity: Verify the purity of your Stachybotrydial sample, as impurities could contribute to the observed toxicity.
Q4: My IC50 values for Stachybotrydial are inconsistent across experiments. How can I improve reproducibility?
A4: Inconsistent IC50 values are a common challenge. To improve reproducibility:
-
Standardize Cell Number: Ensure you seed the same number of cells for each experiment. Cell proliferation rates can significantly impact apparent IC50 values.[6][7]
-
Consistent Incubation Time: Use a fixed incubation time for all experiments, as the IC50 can be time-dependent.[7]
-
Logarithmic Phase of Growth: Always use cells that are in the logarithmic (exponential) phase of growth for your assays.
-
Assay-Specific Issues: For absorbance-based assays, ensure there are no air bubbles in the wells and that the background absorbance from the medium is subtracted.[8]
-
Use Growth Rate Inhibition (GR) Metrics: Consider using metrics like GR50, which correct for the confounding effects of cell division rate and can provide more consistent results than traditional IC50 values.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal in cytotoxicity assay | - High cell density.- Contamination of culture medium.- Reagent instability. | - Titrate the optimal cell number for your assay.- Use fresh, sterile culture medium and reagents.- Perform a "medium-only" control to check for background absorbance.[8] |
| No cytotoxic effect observed, even at high concentrations | - Compound insolubility or degradation.- Cell line is resistant.- Insufficient incubation time. | - Check the solubility of Stachybotrydial in your final culture medium.- Verify the compound's activity with a known sensitive cell line.- Extend the incubation period (e.g., from 24h to 48h or 72h). |
| High variability between replicate wells | - Uneven cell distribution.- Pipetting errors.- Air bubbles in wells. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Carefully inspect plates for bubbles and puncture them with a sterile needle if present.[8] |
| Precipitation of Stachybotrydial in culture medium | - Exceeding the solubility limit. | - Prepare stock solutions in a suitable solvent like DMSO at a high concentration.[1] - Ensure the final solvent concentration in the medium is low (typically <0.5%) and does not cause precipitation upon dilution. |
Cytotoxicity Data Summary
The following table summarizes the cytotoxic and inhibitory activities of Stachybotrydial and related compounds from Stachybotrys species across various human cell lines.
| Compound | Cell Line | Assay Type | Metric | Value | Reference |
| Stachybotrychromene A | HepG2 (Liver Carcinoma) | Resazurin Reduction | IC50 | 73.7 µM | [1][4] |
| Stachybotrychromene B | HepG2 (Liver Carcinoma) | Resazurin Reduction | IC50 | 28.2 µM | [1][4] |
| Stachybotrychromene C | HepG2 (Liver Carcinoma) | Resazurin Reduction | IC50 | > 100 µM | [1][4] |
| Acetoxystachybotrydial acetate | MCF7 (Breast Cancer) | EdU Proliferation Assay | EC50 | 0.39 µM | [3] |
| Bistachybotrysin K | NCI-H460, HCT116, Daoy, BGC823, HepG2 | MTT Assay | IC50 | 1.1 - 4.7 µM | [5] |
| Various Phenylspirodrimanes | HepG2, NCI-H460, BGC823, HCT116 | MTT Assay | IC50 | 9.1 - 22.8 µM | [5] |
| Stachybotrydial | N/A | Enzyme Inhibition | Ki | 9.7 - 10.7 µM | [2] |
Experimental Protocols & Visualized Workflows
Protocol 1: Determination of IC50 using Resazurin Reduction Assay
This protocol is adapted from methodologies used to assess the cytotoxicity of Stachybotrys-derived meroterpenoids.[1]
Materials:
-
Target cells (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Stachybotrydial
-
DMSO (cell culture grade)
-
Resazurin sodium salt solution
-
96-well clear-bottom black plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Harvest cells in their logarithmic growth phase. Perform a cell count and seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 20 mM stock solution of Stachybotrydial in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in complete culture medium from the stock solution. Also prepare a vehicle control (medium with the same final DMSO concentration) and a positive control for cell death (e.g., 0.01% saponin).[1]
-
Cell Treatment: After 24 hours of incubation, remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours, or until a color change is observed in the vehicle control wells.
-
Measurement: Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background (medium-only wells). Plot the viability against the log of the Stachybotrydial concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Visualizations
Caption: Workflow for determining the optimal non-cytotoxic concentration of Stachybotrydial.
Caption: A logical troubleshooting guide for common issues in Stachybotrydial cytotoxicity assays.
Caption: Inhibition of the Protein Kinase CK2 signaling pathway by a Stachybotrydial derivative.[3]
References
- 1. Stachybotrychromenes A–C: novel cytotoxic meroterpenoids from Stachybotrys sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stachybotrydial, a potent inhibitor of fucosyltransferase and sialyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Compounds Isolated from Stachybotrys chartarum Are Potent Inhibitors of Human Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scholar.harvard.edu [scholar.harvard.edu]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Mer-NF5003F stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Mer-NF5003F, along with troubleshooting guides and frequently asked questions for its use in experiments.
Stability and Storage
Proper storage and handling of this compound are critical to ensure its stability and efficacy in experimental settings. As a sesquiterpenoid, this compound is susceptible to degradation under certain conditions.
Recommended Storage Conditions:
Based on supplier recommendations and the general properties of sesquiterpenes, the following storage conditions are advised:
| Condition | Recommendation | Rationale |
| Temperature | -20°C [1] | To minimize thermal degradation and maintain long-term stability. |
| Light | Store in the dark (e.g., in an amber vial or a light-blocking container). | Sesquiterpenes can be sensitive to light, which may induce photochemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of solutions. | To prevent oxidation, a common degradation pathway for organic molecules. |
| Form | For longest-term stability, store as a solid. | Solutions are generally less stable than the solid compound. |
Stability of this compound in Solution:
The following table provides extrapolated stability data based on a study of other sesquiterpene lactones in an ethanol solution over a three-year period.[2] This data is for illustrative purposes and may not be directly representative of this compound.
| Storage Temperature | Estimated Percent Decrease in Purity (over 3 years in Ethanol) |
| +4°C | 13% |
| +25°C | 32% |
| +30°C | 37% |
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or no biological activity | Compound degradation due to improper storage. | Ensure the compound has been stored at -20°C as a solid and protected from light. Prepare fresh solutions for each experiment. |
| Incomplete dissolution in solvent. | This compound is soluble in DMF, DMSO, ethanol, and methanol.[3] Ensure complete dissolution by vortexing or gentle warming. If precipitation is observed, sonication may be helpful. | |
| Incorrect dosage or concentration. | Verify calculations and dilution series. Perform a dose-response experiment to determine the optimal concentration for your assay. | |
| Precipitation of the compound in cell culture media | Poor solubility of the compound in aqueous media. | The final concentration of the organic solvent (e.g., DMSO) in the cell culture media should be kept low (typically ≤0.5%) to avoid both solvent toxicity and compound precipitation. |
| Interaction with media components. | Prepare a fresh dilution of the stock solution directly into the assay media immediately before use. | |
| Inconsistent experimental results | Variability in compound handling and preparation. | Standardize the protocol for preparing and handling this compound solutions. Always use fresh solutions. Keep samples and solvents chilled during preparation to minimize volatilization.[4] |
| Degradation of the compound during the experiment. | Minimize the exposure of the compound to harsh conditions (e.g., high temperatures, extreme pH, prolonged light exposure) during the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents, including Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, and methanol.[3] The choice of solvent will depend on the specific requirements of your experiment, including compatibility with your cell culture or assay system. For biological assays, DMSO is a common choice.
Q2: How should I handle this compound during weighing and solution preparation?
A2: As sesquiterpenes can be volatile, it is recommended to handle the solid compound in a cool, dry environment.[4] Minimize the time the container is open. When preparing solutions, keep the solvents and the compound cool to reduce the risk of evaporation and degradation.
Q3: Can I store this compound solutions for future use?
A3: For best results, it is highly recommended to prepare solutions fresh for each experiment. If you must store a stock solution, aliquot it into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Q4: What are the known degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, common degradation pathways for sesquiterpenoids include hydrolysis and oxidation.[5] Exposure to heat, light, and non-neutral pH can accelerate these processes.
Q5: Is this compound sensitive to pH?
A5: Some sesquiterpene lactones have shown instability at non-neutral pH.[6] It is advisable to maintain a stable pH in your experimental solutions and to be aware that the stability of this compound may be pH-dependent.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound (Molecular Weight: 386.5 g/mol ) in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication can be used to aid dissolution if necessary.
-
If not for immediate use, aliquot the stock solution into single-use volumes in amber vials and store at -20°C.
Signaling Pathway and Experimental Workflow Diagrams
This compound is known to inhibit fucosyltransferases and sialyltransferases.[7] These enzymes are involved in post-translational modifications that can impact various signaling pathways. The diagram below illustrates a generalized signaling pathway where this compound can exert its inhibitory effects.
Caption: Inhibition of fucosylation and sialylation by this compound.
The following diagram outlines a logical workflow for troubleshooting unexpected experimental results with this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Protein O-fucosyltransferase 1 is an essential component of Notch signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha 1,3-fucosyltransferase-VII regulates the signaling molecules of the insulin receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. inspq.qc.ca [inspq.qc.ca]
- 7. Stachybotrydial, a potent inhibitor of fucosyltransferase and sialyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Mer-NF5003F experiments
Welcome to the technical support center for Mer-NF5003F. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research. This compound is a novel, highly selective inhibitor of the IKK (IκB kinase) complex, a key regulator of the NF-κB signaling pathway.
Troubleshooting Guide & FAQs
This guide addresses common issues that may arise during experiments with this compound.
Question: I am observing significant cell death at my target concentration. How can I mitigate this cytotoxicity?
Answer: While this compound has been optimized for low cytotoxicity, some cell lines may be more sensitive. We recommend the following:
-
Titration: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. We suggest a starting range of 0.1 µM to 10 µM.
-
Incubation Time: Reduce the incubation time with the compound. A time-course experiment can help identify the earliest time point at which the desired inhibitory effect is observed.
-
Serum Concentration: Ensure that your cell culture medium contains the appropriate concentration of serum, as lower serum levels can sometimes exacerbate compound toxicity.
Question: My results are inconsistent between experiments. What are the potential causes?
Answer: Inconsistent results can stem from several factors. Please consider the following:
-
Compound Stability: this compound is light-sensitive. Ensure that the compound is stored in a light-protected container and that all experimental steps involving the compound are performed with minimal light exposure.
-
Solubility: this compound is soluble in DMSO. Ensure that the compound is fully dissolved before adding it to your culture medium. We recommend preparing a concentrated stock solution in DMSO and then diluting it to the final working concentration. Avoid repeated freeze-thaw cycles of the stock solution.
-
Cell Passage Number: Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic and genotypic drift, affecting experimental reproducibility.
Question: I am not observing the expected inhibition of NF-κB activity. What should I check?
Answer: If you are not seeing the expected inhibitory effect, please verify the following:
-
Activation of the NF-κB Pathway: Confirm that your method of inducing NF-κB activation (e.g., TNF-α, IL-1β) is working efficiently. You can do this by running a positive control without the inhibitor.
-
Compound Concentration: Double-check the final concentration of this compound in your experiment.
-
Timing of Treatment: For optimal results, pre-incubate your cells with this compound for at least 1-2 hours before stimulating the NF-κB pathway.
Quantitative Data Summary
The following table summarizes the IC50 values of this compound in various cell lines as determined by a luciferase reporter assay following stimulation with TNF-α.
| Cell Line | IC50 (µM) | Standard Deviation |
| HEK293T | 1.2 | ± 0.15 |
| HeLa | 1.5 | ± 0.21 |
| A549 | 2.1 | ± 0.33 |
| Jurkat | 0.9 | ± 0.12 |
Key Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol describes a method for quantifying the inhibitory effect of this compound on NF-κB signaling.
-
Cell Seeding: Seed HEK293T cells transiently co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid into a 96-well plate at a density of 2 x 10^4 cells per well.
-
Cell Culture: Culture the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for 1 hour.
-
Pathway Activation: Stimulate the NF-κB pathway by adding TNF-α to each well at a final concentration of 20 ng/mL.
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
How to dissolve Mer-NF5003F for experiments
This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for dissolving and using Mer-NF5003F (also known as Stachybotrydial) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary solvents?
This compound, or Stachybotrydial, is a sesquiterpene mycotoxin isolated from the fungus Stachybotrys. It is known to exhibit a range of biological activities, including the inhibition of various enzymes and antiviral properties.[1][2] Based on available technical data, this compound is a solid that is soluble in several common organic solvents.
Q2: Which solvent should I choose for my experiment?
The choice of solvent will depend on the specific requirements of your experiment, particularly the tolerance of your experimental system (e.g., cell line, enzyme assay) to the solvent.
-
Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions for in vitro assays due to its strong solubilizing power.[3]
-
Ethanol and Methanol are also effective solvents and may be preferred in certain applications where DMSO could interfere with the experimental results.
-
Dimethylformamide (DMF) is another suitable solvent.
It is crucial to test the tolerance of your experimental system to the chosen solvent by running a vehicle control (solvent only) at the same final concentration used in your experiment.
Q3: How do I prepare a stock solution of this compound?
Preparing a concentrated stock solution is recommended to minimize the amount of organic solvent introduced into your final experimental setup. A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below.
Q4: What are typical working concentrations for this compound in cell-based assays?
Published research using a derivative, stachybotrydial acetate, has shown effective concentrations in the micromolar range, specifically at 1 µM and 100 µM in cell culture experiments.[3] The optimal concentration for your specific experiment should be determined empirically through a dose-response study.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving. | Insufficient solvent volume or inadequate mixing. | - Ensure you are using a recommended solvent (DMSO, Ethanol, Methanol, DMF).- Increase the solvent volume gradually.- Vortex the solution for 1-2 minutes to aid dissolution.- Gentle warming (e.g., in a 37°C water bath) may also help, but be mindful of potential compound degradation with excessive heat. |
| Precipitate forms when diluting the stock solution in aqueous media. | The compound has low solubility in aqueous solutions, and the final concentration of the organic solvent is too low to maintain solubility. | - Increase the final concentration of the organic solvent in your working solution (ensure it is tolerated by your experimental system).- Prepare an intermediate dilution in a solvent mixture with a higher proportion of the organic solvent before the final dilution in your aqueous medium.- Consider using a solvent exchange method as described in the "Experimental Protocols" section. |
| Inconsistent experimental results. | Degradation of this compound in the stock solution. | - Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Protect the stock solution from light.- Prepare fresh stock solutions regularly. |
| Vehicle control shows unexpected effects. | The concentration of the organic solvent (e.g., DMSO) is too high and is causing toxicity or other off-target effects in your experimental system. | - Determine the maximum tolerated solvent concentration for your system.- Adjust your stock solution concentration and dilution scheme to ensure the final solvent concentration remains below this tolerated level (typically ≤ 0.5% for DMSO in cell culture). |
Quantitative Data Summary
The following table summarizes the known solubility of this compound. Please note that specific quantitative solubility data (e.g., mg/mL) is not widely published and may need to be determined empirically.
| Solvent | Solubility | Recommended Stock Concentration (Empirical) |
| Dimethyl sulfoxide (DMSO) | Soluble | 1-10 mM |
| Methanol | Soluble | 1-10 mM |
| Ethanol | Soluble | 1-10 mM |
| Dimethylformamide (DMF) | Soluble | 1-10 mM |
| Water | Insoluble | Not Recommended |
| PBS | Insoluble | Not Recommended |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.865 mg of this compound (Molecular Weight: 386.5 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication or gentle warming (37°C) can be used if dissolution is slow.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes and store at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the preparation of a 10 µM working solution from a 10 mM stock solution, ensuring the final DMSO concentration is 0.1%.
-
Intermediate Dilution: Prepare a 1:100 intermediate dilution of your 10 mM stock solution in sterile cell culture medium. For example, add 5 µL of the 10 mM stock to 495 µL of cell culture medium to get a 100 µM solution. Mix well by gentle pipetting.
-
Final Dilution: Prepare a 1:10 final dilution of the intermediate solution in your cell culture medium. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve a final concentration of 10 µM.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to your cell culture medium without the compound. In this example, it would be a 0.1% DMSO solution.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Workflow for preparing stock and working solutions of this compound.
References
Preventing degradation of Stachybotrydial in solution
This technical support center provides guidance on preventing the degradation of Stachybotrydial in solution. It is intended for researchers, scientists, and drug development professionals who are working with this mycotoxin.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of Stachybotrydial solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound activity or inconsistent results | Degradation of Stachybotrydial in solution. | 1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature, protected from light, and in a suitable solvent. 2. Analyze for Degradation Products: Use LC-MS/MS to check for the presence of the Stachybotrydial lactone isomer. 3. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh solution from a solid standard. |
| Precipitate forms in the solution | Poor solubility or solvent evaporation. | 1. Check Solvent Compatibility: Ensure Stachybotrydial is soluble in the chosen solvent at the desired concentration. 2. Store in Tightly Sealed Vials: Use high-quality vials with secure caps to prevent solvent evaporation, especially for long-term storage. 3. Gentle Warming/Sonication: If a precipitate has formed, gentle warming or sonication may help to redissolve the compound, but be cautious as heat can accelerate degradation. |
| Discoloration of the solution | Oxidation or reaction with contaminants. | 1. Use High-Purity Solvents: Ensure that all solvents are of high purity and free from contaminants. 2. Consider Inert Atmosphere: For highly sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Investigate Potential Reactions: If the discoloration is unexpected, investigate potential reactions with other components in the solution. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Stachybotrydial in solution?
A1: The primary degradation pathway for Stachybotrydial in aqueous and protic solutions is a spontaneous intramolecular Cannizzaro reaction, which leads to the formation of an isomeric lactone. This isomerization can affect the biological activity of the compound.
Q2: What are the optimal storage conditions for Stachybotrydial solutions?
A2: To minimize degradation, Stachybotrydial solutions should be stored at low temperatures, protected from light, and in a suitable solvent. While specific long-term stability data for Stachybotrydial is limited, general recommendations for mycotoxins suggest storage at -20°C or -80°C for long-term preservation. For short-term use, storage at 4°C in the dark is advisable.
Q3: Which solvents are recommended for dissolving and storing Stachybotrydial?
A3: Stachybotrydial is soluble in a variety of organic solvents. Acetonitrile is a commonly used solvent for analytical standards of trichothecenes and has been shown to be suitable for long-term storage of some mycotoxins. Methanol can also be used, but there is a potential for transesterification with some trichothecenes over long periods. Dimethyl sulfoxide (DMSO) is another option, particularly for biological assays, but its effect on long-term stability should be evaluated. For aqueous solutions used in experiments, it is crucial to be aware of the potential for isomerization.
Q4: How does pH affect the stability of Stachybotrydial?
A4: The rate of isomerization of Stachybotrydial is likely pH-dependent. While a specific pH-rate profile for Stachybotrydial has not been published, similar reactions are often influenced by pH. It is recommended to buffer aqueous solutions to a pH relevant to the experimental conditions and to evaluate the stability of Stachybotrydial at that pH.
Q5: Can antioxidants be used to prevent the degradation of Stachybotrydial?
A5: While the primary degradation pathway is isomerization, oxidative degradation can also occur with complex organic molecules. The use of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid has been shown to stabilize other compounds. However, their effectiveness in preventing Stachybotrydial degradation has not been specifically reported. If oxidative degradation is a concern, the addition of an antioxidant at a low concentration (e.g., 0.01-0.1%) could be tested.
Quantitative Data Summary
The following tables summarize the known and proposed factors influencing Stachybotrydial stability.
Table 1: Influence of Storage Temperature on Stachybotrydial Stability (Hypothetical Data)
| Storage Temperature (°C) | Expected Stability (Half-life) | Notes |
| 25 (Room Temperature) | Days to Weeks | Significant degradation expected. Not recommended for storage. |
| 4 | Weeks to Months | Suitable for short-term storage (days to a few weeks). |
| -20 | Months to a Year | Recommended for mid-term storage. |
| -80 | > 1 Year | Recommended for long-term archival storage. |
Note: This table presents hypothetical data based on general knowledge of mycotoxin stability. Specific kinetic data for Stachybotrydial is not currently available in the literature.
Table 2: Influence of Solvent on Stachybotrydial Stability
| Solvent | Known Effects | Recommendations |
| Acetonitrile | Generally good stability for trichothecenes. | Recommended for analytical standards and stock solutions. |
| Methanol | Potential for transesterification with some trichothecenes over time. | Use with caution for long-term storage. |
| DMSO | Good solubilizing agent for biological assays. | Evaluate for long-term stability if used for stock solutions. |
| Aqueous Buffers | Promotes isomerization to the lactone form. | Prepare fresh for experiments or validate stability under specific pH and temperature conditions. |
Experimental Protocols
Protocol 1: Determination of Stachybotrydial Stability in Solution
Objective: To determine the degradation kinetics of Stachybotrydial under various storage conditions.
Materials:
-
Stachybotrydial standard
-
High-purity solvents (e.g., acetonitrile, methanol, DMSO, water)
-
pH buffers (e.g., phosphate, citrate)
-
Amber glass vials with screw caps
-
Temperature-controlled environments (e.g., incubators, refrigerators, freezers at 25°C, 4°C, -20°C, and -80°C)
-
Light source for photostability testing (ICH Q1B compliant)
-
Aluminum foil
-
LC-MS/MS system
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of Stachybotrydial in the desired solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare working solutions in the different solvents and pH buffers to be tested.
-
-
Storage Conditions:
-
Aliquot the working solutions into amber glass vials.
-
For photostability testing, use clear glass vials and wrap a control set in aluminum foil.
-
Place the vials in the different temperature-controlled environments.
-
For photostability, expose the samples to a light source as per ICH Q1B guidelines.
-
-
Time Points:
-
Define a series of time points for analysis (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).
-
-
Sample Analysis:
-
At each time point, remove a vial from each condition.
-
Analyze the samples by LC-MS/MS to quantify the concentration of the Stachybotrydial dialdehyde and lactone forms.
-
-
Data Analysis:
-
Plot the concentration of the Stachybotrydial dialdehyde form versus time for each condition.
-
Determine the degradation rate constant (k) and the half-life (t½) for each condition.
-
Protocol 2: LC-MS/MS Method for the Analysis of Stachybotrydial and its Lactone Isomer
Objective: To separate and quantify Stachybotrydial (dialdehyde) and its lactone isomer.
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Stachybotrydial (dialdehyde): Precursor ion [M+H]+ → Product ion 1, Product ion 2
-
Stachybotrydial (lactone): Precursor ion [M+H]+ → Product ion 1, Product ion 2
-
-
Note: The specific MRM transitions need to be optimized for the instrument being used.
-
Visualizations
Caption: Primary degradation pathway of Stachybotrydial in solution.
Caption: Workflow for a Stachybotrydial stability study.
Technical Support Center: Cell Viability Assays with Mer-NF5003F Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mer-NF5003F in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Stachybotrydial, is a sesquiterpenoid natural product isolated from the fungus Stachybotrys. Its cytotoxic effects are attributed to the inhibition of key cellular enzymes. One of its primary targets is Protein Kinase CK2, a crucial enzyme in cell proliferation and growth.[1] Additionally, Stachybotrydial has been shown to be a potent inhibitor of fucosyltransferase and sialyltransferase, enzymes whose elevated expression is associated with tumor progression and metastasis.[2]
Q2: Which cell viability assays are recommended for use with this compound?
Standard colorimetric and fluorometric cell viability assays such as the MTT, MTS, XTT, WST-1, and resazurin (AlamarBlue) assays are suitable for assessing the effects of this compound. The choice of assay may depend on the specific cell line, experimental goals, and available equipment. It is always recommended to validate findings with a secondary, mechanistically different assay.
Q3: What are the expected IC50 values for this compound in cancer cell lines?
The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for this compound and its derivatives can vary significantly between different cancer cell lines and experimental conditions. Below is a summary of reported values from literature.
Data Presentation
Table 1: Cytotoxic Activity of this compound (Stachybotrydial) and Related Compounds
| Compound | Cell Line | Assay Type | Incubation Time | IC50 / EC50 (µM) |
| Stachybotrydial Acetate | MCF7 (Breast Adenocarcinoma) | EdU | - | EC50: >10 |
| Acetoxystachybotrydial Acetate | MCF7 (Breast Adenocarcinoma) | EdU | - | EC50: 0.39[1] |
| Stachybotrychromene A | HepG2 (Hepatocellular Carcinoma) | Resazurin | 24h | IC50: 73.7[3] |
| Stachybotrychromene B | HepG2 (Hepatocellular Carcinoma) | Resazurin | 24h | IC50: 28.2[3] |
Note: The specific this compound compound used, cell density, and assay conditions can influence the observed IC50/EC50 values. Researchers should perform their own dose-response experiments to determine the precise values for their system.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a general guideline for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability following treatment with this compound.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the existing medium in the wells with 100 µL of the medium containing the desired concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of DMSO or other solvent used to dissolve this compound).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
A reference wavelength of 630-650 nm can be used to subtract background absorbance.
-
Resazurin (AlamarBlue) Cell Viability Assay Protocol
This protocol outlines the steps for a resazurin-based cell viability assay.
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Resazurin Incubation:
-
After the treatment period, add resazurin solution to each well to a final concentration of 10% of the total volume.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line.
-
-
Data Acquisition:
-
Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a fluorescence microplate reader.
-
Troubleshooting Guides
Issue 1: High background absorbance/fluorescence in "no cell" control wells.
-
Possible Cause: The cell culture medium, particularly if it contains phenol red, can contribute to background signal. This compound itself might also directly reduce the assay reagent.
-
Troubleshooting Steps:
-
Use phenol red-free medium for the assay.
-
Include a "reagent blank" control containing medium, this compound at the highest concentration, and the assay reagent (MTT or resazurin) but no cells.[4]
-
Subtract the average absorbance/fluorescence of the reagent blank from all other readings.
-
Issue 2: Inconsistent readings across replicate wells.
-
Possible Cause: Uneven cell seeding, "edge effects" in the microplate, or incomplete solubilization of formazan crystals (in MTT assays).
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding by gentle pipetting.
-
To minimize evaporation from outer wells (edge effect), fill the peripheral wells with sterile PBS or medium without cells.[4]
-
For MTT assays, ensure complete dissolution of formazan crystals by vigorous pipetting or placing the plate on a shaker for a few minutes before reading.[4]
-
Issue 3: Unexpected increase in viability at high concentrations of this compound.
-
Possible Cause: Chemical interference where this compound directly reduces the MTT or resazurin reagent, leading to a false positive signal.
-
Troubleshooting Steps:
-
Perform a cell-free control experiment by incubating this compound with the assay reagent in medium to check for direct reduction.[4]
-
If interference is confirmed, consider using an alternative viability assay that measures a different cellular parameter, such as an ATP-based assay (e.g., CellTiter-Glo®) or a cytotoxicity assay that measures LDH release.
-
Issue 4: Low signal or small dynamic range.
-
Possible Cause: The cell seeding density may be too low, or the incubation time with the assay reagent is insufficient.
-
Troubleshooting Steps:
-
Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
-
Increase the incubation time with the MTT or resazurin reagent. Monitor the color/fluorescence development over time to determine the optimal incubation period.
-
Visualizations
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for cell viability assays.
Caption: Logical workflow for troubleshooting common assay issues.
References
Technical Support Center: Interpreting Results from Stachybotrydial Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stachybotrydial. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of Stachybotrydial?
A1: Stachybotrydial has been shown to inhibit the activity of several key enzymes. Its primary targets include:
Q2: What is the mechanism of inhibition of Stachybotrydial on its primary targets?
A2: The mechanism of inhibition varies depending on the target enzyme:
-
For α1,3-fucosyltransferase , Stachybotrydial acts as an uncompetitive inhibitor with respect to the donor substrate GDP-fucose and a noncompetitive inhibitor with respect to the acceptor substrate N-acetyllactosamine.[1]
-
For Protein Kinase CK2 , derivatives of Stachybotrydial, such as acetoxystachybotrydial acetate, have been shown to be ATP-competitive inhibitors.[2][6]
Q3: What are the reported IC50 and Ki values for Stachybotrydial and its derivatives against its targets?
A3: The following tables summarize the reported inhibitory activities of Stachybotrydial and its related compounds.
Table 1: Inhibitory Activity of Stachybotrydial against Glycosyltransferases
| Compound | Target Enzyme | Substrate | Inhibition Type | Ki Value (µM) |
| Stachybotrydial | α1,3-fucosyltransferase | GDP-fucose | Uncompetitive | 10.7 |
| Stachybotrydial | α1,3-fucosyltransferase | N-acetyllactosamine | Noncompetitive | 9.7 |
Data sourced from Lin et al., 2005.[1]
Table 2: Inhibitory Activity of Stachybotrydial Derivatives against Human Protein Kinase CK2
| Compound | IC50 Value (µM) |
| Stachybotrydial | >10 |
| Stachybotrydial acetate | 0.69 |
| Acetoxystachybotrydial acetate | 1.86 |
Data sourced from Haidar et al., 2021.[2][5]
Q4: What are the downstream cellular effects of inhibiting Stachybotrydial's targets?
A4: Inhibition of Stachybotrydial's targets can lead to significant downstream cellular effects:
-
Inhibition of fucosyltransferases and sialyltransferases can alter cell surface glycosylation, which is crucial for cell-cell adhesion, signaling, and metastasis in cancer.[7][8][9][10][11]
-
Inhibition of Protein Kinase CK2 can induce apoptosis (programmed cell death) in cancer cells.[4][12][13][14][15] CK2 is known to suppress apoptosis through various signaling pathways, so its inhibition can reactivate these cell death mechanisms.[4][12][13][14][15]
Troubleshooting Guide
Problem 1: High background signal in the assay.
Possible Causes:
-
Contaminated Reagents: Impurities in buffers, enzymes, or substrates can lead to non-specific signals.
-
Suboptimal Assay Conditions: Incorrect incubation times, temperatures, or concentrations of assay components can increase background.
-
Non-specific Binding: The inhibitor or detection reagents may bind to unintended targets or surfaces of the assay plate.
Solutions:
-
Use High-Purity Reagents: Ensure all buffers and reagents are freshly prepared with high-purity water.
-
Optimize Assay Conditions: Titrate enzyme and substrate concentrations to find the optimal signal-to-noise ratio. Optimize incubation times and temperatures.
-
Include Proper Controls: Always run controls with no enzyme, no substrate, and vehicle (e.g., DMSO) without the inhibitor.
Problem 2: Low or no inhibitory activity observed.
Possible Causes:
-
Poor Inhibitor Solubility: Stachybotrydial and its derivatives may have limited solubility in aqueous buffers, leading to a lower effective concentration.
-
Inhibitor Instability: The compound may be unstable at the assay pH or temperature.
-
Incorrect Assay Conditions: The substrate concentration may be too high, especially for competitive inhibitors.
Solutions:
-
Improve Solubility: Prepare a high-concentration stock solution of Stachybotrydial in a suitable organic solvent like DMSO. When diluting into the aqueous assay buffer, ensure the final solvent concentration is low (typically <1%) and does not affect enzyme activity.
-
Assess Stability: If instability is suspected, prepare fresh solutions of the inhibitor for each experiment. The stability of Stachybotrydial can be influenced by pH and temperature.[16][17][18]
-
Optimize Substrate Concentration: For competitive inhibitors, use a substrate concentration at or below the Km value to ensure sensitivity to inhibition.
Problem 3: Inconsistent or non-reproducible results.
Possible Causes:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.
-
Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reagents and alter results.
-
Variable Enzyme Activity: The specific activity of the enzyme may vary between batches or with storage time.
Solutions:
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques.
-
Minimize Edge Effects: Avoid using the outer wells of the microplate or fill them with buffer to maintain a humid environment.
-
Standardize Enzyme Preparations: Aliquot and store the enzyme at a low temperature (e.g., -80°C) to maintain its activity. Perform a standard activity assay with each new batch of enzyme.
Experimental Protocols
Protocol 1: Non-Radioactive Fucosyltransferase Inhibition Assay (Fluorometric)
This protocol is adapted from a high-throughput assay for fucosyltransferase VI (FUT6).[19]
Materials:
-
Human fucosyltransferase enzyme
-
4-methylumbelliferyl β-N-acetyllactosamine (MU-βLacNAc) - fluorogenic probe
-
GDP-fucose - fucose donor
-
Stachybotrydial
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 20 mM MnCl2)
-
Stop solution (e.g., 100 mM EDTA)
-
Glycosidases (e.g., β-galactosidase and β-N-acetylhexosaminidase) to hydrolyze the un-fucosylated probe
-
Black 96-well microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Prepare Reagents: Prepare stock solutions of Stachybotrydial in DMSO. Make serial dilutions in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.
-
Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add the fucosyltransferase enzyme and varying concentrations of Stachybotrydial. Include a vehicle control (DMSO) without the inhibitor. Incubate for 15 minutes at room temperature.
-
Initiate the Fucosylation Reaction: Add GDP-fucose and the fluorogenic probe MU-βLacNAc to each well to start the reaction. Incubate for 60 minutes at 37°C.
-
Stop the Reaction: Add stop solution to each well.
-
Hydrolysis of Un-fucosylated Probe: Add a mixture of β-galactosidase and β-N-acetylhexosaminidase to each well. Incubate for 30 minutes at 37°C. This will cleave the un-fucosylated MU-βLacNAc, releasing the fluorescent 4-methylumbelliferone.
-
Measure Fluorescence: Read the fluorescence at an excitation of 360 nm and an emission of 450 nm.
-
Data Analysis: The fluorescence signal is inversely proportional to the fucosyltransferase activity. Calculate the percent inhibition for each Stachybotrydial concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Non-Radioactive Sialyltransferase Inhibition Assay (Colorimetric)
This protocol is based on a phosphatase-coupled assay.
Materials:
-
Human sialyltransferase enzyme
-
CMP-sialic acid - donor substrate
-
Acceptor substrate (e.g., asialofetuin)
-
Stachybotrydial
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MnCl2)
-
Alkaline phosphatase
-
Malachite Green Phosphate Assay Kit
-
Clear 96-well microplate
-
Absorbance plate reader (620 nm)
Procedure:
-
Prepare Reagents: Prepare stock solutions of Stachybotrydial in DMSO and make serial dilutions in the assay buffer.
-
Reaction Setup: In a 96-well plate, combine the sialyltransferase enzyme, acceptor substrate, and varying concentrations of Stachybotrydial. Include a vehicle control.
-
Initiate the Sialyltransferase Reaction: Add CMP-sialic acid to each well to start the reaction. Incubate for 60 minutes at 37°C. The reaction will produce CMP as a byproduct.
-
Phosphatase Reaction: Add alkaline phosphatase to each well. Incubate for 30 minutes at 37°C. The alkaline phosphatase will hydrolyze the CMP to produce free phosphate.
-
Phosphate Detection: Add the Malachite Green reagent to each well according to the manufacturer's instructions. Incubate for 15-20 minutes at room temperature for color development.
-
Measure Absorbance: Read the absorbance at 620 nm.
-
Data Analysis: The absorbance is directly proportional to the amount of phosphate produced, which corresponds to the sialyltransferase activity. Calculate the percent inhibition for each Stachybotrydial concentration and determine the IC50 value.
Protocol 3: Protein Kinase CK2 Inhibition Assay (Luminescence-based)
This protocol utilizes the ADP-Glo™ Kinase Assay (Promega).
Materials:
-
Human Protein Kinase CK2
-
CK2-specific peptide substrate
-
ATP
-
Stachybotrydial or its derivatives
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well microplate
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare stock solutions of the Stachybotrydial compound in DMSO and make serial dilutions in the kinase buffer.
-
Kinase Reaction: In a 96-well plate, add the Protein Kinase CK2, the specific peptide substrate, and varying concentrations of the Stachybotrydial compound. Include a vehicle control.
-
Initiate the Kinase Reaction: Add ATP to each well to start the reaction. Incubate for 60 minutes at room temperature.
-
Stop the Reaction and Deplete Remaining ATP: Add ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature. This reagent converts the ADP produced in the kinase reaction into a luminescent signal.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for Stachybotrydial inhibition assays.
Caption: Inhibition of fucosylation signaling by Stachybotrydial.
Caption: Inhibition of sialylation signaling by Stachybotrydial.
Caption: Stachybotrydial derivative-mediated induction of apoptosis via CK2 inhibition.
References
- 1. Stachybotrydial, a potent inhibitor of fucosyltransferase and sialyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. Natural Compounds Isolated from Stachybotrys chartarum Are Potent Inhibitors of Human Protein Kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sialyltransferase inhibition leads to inhibition of tumor cell interactions with E-selectin, VCAM1, and MADCAM1, and improves survival in a human multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Sialyltransferase Inhibitor Ac53FaxNeu5Ac Reverts the Malignant Phenotype of Pancreatic Cancer Cells, and Reduces Tumor Volume and Favors T-Cell Infiltrates in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Protein kinase CK2 inhibition induces cell death via early impact on mitochondrial function* - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Update on Stachybotrys chartarum—Black Mold Perceived as Toxigenic and Potentially Pathogenic to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 18. Influence of pH and temperature on the growth of and toxin production by neurotoxigenic strains of Clostridium butyricum type E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A High-Throughput Glycosyltransferase Inhibition Assay for Identifying Molecules Targeting Fucosylation in Cancer Cell-Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing variability in Mer-NF5003F experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experiments involving Mer-NF5003F (also known as Stachybotrydial).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known activities?
A1: this compound, also known by its synonym Stachybotrydial, is a sesquiterpene isolated from the fungus Stachybotrys. It is a bioactive compound with a range of inhibitory activities. It has been shown to inhibit avian myeloblastosis virus (AMV) protease, various sialyltransferases and fucosyltransferases, and has demonstrated activity against Herpes Simplex Virus-1 (HSV-1) and a multidrug-resistant strain of Plasmodium falciparum.[1] More recently, it has been identified as a potent inhibitor of human protein kinase CK2.
Q2: What are the synonyms for this compound?
A2: The most common synonyms for this compound are Stachybotrydial and F 1839M.[1]
Q3: What is the molecular weight and formula of this compound?
A3: The molecular formula of this compound is C₂₃H₃₀O₅, and its molecular weight is approximately 386.5 g/mol .
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.
Troubleshooting Guides
Issue 1: High Variability in IC₅₀/EC₅₀ Values Between Experiments
-
Possible Cause 1: Inconsistent Solubilization of this compound.
-
Solution: Always prepare a fresh stock solution in a high-quality, anhydrous solvent like DMSO. Warm the solution gently (e.g., to 37°C) to ensure complete dissolution. Avoid repeated freeze-thaw cycles of the stock solution. For working solutions, dilute the stock in your final assay buffer and ensure thorough mixing.
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: While specific stability data is limited, it is best practice to store the solid compound at -20°C or lower, protected from light and moisture. Prepare stock solutions fresh and use them within a short period. If storing stock solutions, aliquot into single-use vials to minimize contamination and degradation.
-
-
Possible Cause 3: Volatility of the Compound.
-
Solution: As a sesquiterpene, this compound may have some volatility. Keep containers tightly sealed. When preparing dilutions, minimize the time the stock solution is open to the air.
-
-
Possible Cause 4: Cellular Health and Density.
-
Solution: Ensure that cells used in assays are in the logarithmic growth phase and have high viability. Seed cells at a consistent density across all wells and plates. Variations in cell number can significantly impact the apparent potency of a compound.
-
Issue 2: Unexpected or No Cellular Activity
-
Possible Cause 1: Compound Precipitation in Assay Media.
-
Solution: Although soluble in organic solvents, this compound may precipitate in aqueous assay media, especially at higher concentrations. Visually inspect your assay plates for any signs of precipitation. Consider using a lower concentration of the compound or including a small, non-interfering amount of a solubilizing agent like Pluronic F-68 in your media.
-
-
Possible Cause 2: Incorrect Solvent Concentration in Final Assay.
-
Solution: High concentrations of solvents like DMSO can be toxic to cells. Ensure the final concentration of the solvent in your assay wells is consistent across all treatments (including vehicle controls) and is at a level that does not affect cell viability (typically ≤ 0.5%).
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: The target of this compound (e.g., protein kinase CK2) may not be critical for the survival or proliferation of your chosen cell line, or the compound may not be able to effectively reach its intracellular target. Consider using a cell line known to be sensitive to CK2 inhibition or perform target engagement studies.
-
Data Summary
Table 1: Reported In Vitro Inhibitory Activities of this compound
| Target | IC₅₀ | Reference |
| Avian Myeloblastosis Virus (AMV) Protease | 7.8 µM | [1] |
| Sialyltransferase 6N (ST6N) | 0.61 µg/mL | [1] |
| Sialyltransferase 3O (ST3O) | 6.7 µg/mL | [1] |
| Sialyltransferase 3N (ST3N) | 10 µg/mL | [1] |
| Fucosyltransferase | 11.3 µg/mL | [1] |
| Herpes Simplex Virus-1 (HSV-1) | 4.32 µg/mL | [1] |
| Plasmodium falciparum (K1 strain) | 0.85 µg/mL | [1] |
| Human Protein Kinase CK2 | 0.32 µM (Stachybotrychromene C, a related compound) | |
| Human Protein Kinase CK2 | 0.69 µM (Stachybotrydial acetate) | |
| Human Protein Kinase CK2 | 1.86 µM (Acetoxystachybotrydial acetate) |
Experimental Protocols
Detailed Protocol: Cell Viability Assay using MTT
This protocol is adapted from a study that successfully used a related compound, acetoxystachybotrydial acetate, to assess its effect on cell viability.
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF7, A427, A431) in appropriate media and conditions.
-
Trypsinize and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture media to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Ensure the final DMSO concentration in all wells (including vehicle control) is 0.5% or less.
-
Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Assay:
-
After the 48-hour incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the media from each well.
-
Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value using non-linear regression analysis.
-
Visualizations
Caption: Workflow for a cell viability assay using this compound.
Caption: Proposed inhibitory action of this compound on the CK2 signaling pathway.
Caption: Decision tree for troubleshooting this compound experiments.
References
Validation & Comparative
Mer-NF5003F: A Comparative Analysis of a Sesquiterpenoid Protease Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mer-NF5003F with other protease inhibitors, supported by experimental data and detailed methodologies. This compound, a sesquiterpenoid isolated from Stachybotrys species, has demonstrated inhibitory activity against the avian myeloblastosis virus (AMV) protease, a key enzyme in the viral life cycle.
Performance Comparison of Protease Inhibitors
This compound has been identified as an inhibitor of the avian myeloblastosis virus (AMV) protease with a reported IC50 value of 7.8 μM. To provide a comprehensive performance assessment, this section compares this compound with other substrate-based peptide inhibitors targeting the closely related myeloblastosis-associated virus (MAV) proteinase. The data presented in the following table is derived from studies on the specificity of MAV proteinase using a series of synthetic peptide inhibitors.
| Inhibitor | Structure / Sequence | Ki (μM) |
| This compound | Sesquiterpenoid (Stachybotrydial) | - |
| IC50 (μM) | 7.8 | |
| Inhibitor Pep-1 | Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-Gln-NH2 | 25 |
| Inhibitor Pep-2 | Ac-Ser-Gln-Asn-Phe-Pro-Val-Val-Gln-NH2 | 18 |
| Inhibitor Pep-3 | Ac-Ser-Gln-Asn-Leu-Pro-Val-Val-Gln-NH2 | 30 |
| Inhibitor Pep-4 | Ac-Ser-Gln-Asn-Tyr-Sta-Val-Val-Gln-NH2 | 0.8 |
| Inhibitor Pep-5 | Ac-Val-Ser-Gln-Asn-Tyr-Pro-Val-Val-Gln-NH2 | 5 |
Note: Ki values for peptide inhibitors are for MAV proteinase and are sourced from Pavlícková et al., 1992. The IC50 value for this compound is for AMV protease.
Signaling Pathway: Role of AMV Protease in Viral Replication
The primary role of the AMV protease is not to modulate a host cell signaling pathway in the traditional sense, but to process the viral Gag-Pol polyprotein precursor. This proteolytic cleavage is essential for the maturation of viral particles and the continuation of the viral life cycle. The following diagram illustrates the central function of the AMV protease.
Caption: Role of AMV Protease in the Viral Life Cycle.
Experimental Methodologies
A detailed protocol for a key experiment to determine the inhibitory activity of compounds against AMV protease is provided below.
In Vitro AMV Protease Inhibition Assay (Fluorogenic Substrate Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against AMV protease.
Materials:
-
Recombinant AMV Protease
-
Fluorogenic peptide substrate for AMV protease (e.g., a peptide containing a cleavage site flanked by a fluorophore and a quencher)
-
Assay Buffer: 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add the diluted test compounds to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the fluorogenic peptide substrate to all wells at a final concentration equal to its Km value.
-
Initiate the reaction by adding recombinant AMV protease to all wells except the negative control.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Monitor the increase in fluorescence intensity over time at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for AMV Protease Inhibition Assay.
Stachybotrydial: A Comparative Analysis Against Known Sialyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Stachybotrydial with other established sialyltransferase inhibitors. Sialyltransferases are a family of enzymes that catalyze the transfer of sialic acid to glycoproteins and glycolipids. Their overexpression is implicated in various pathologies, particularly in cancer metastasis, making them a key target for therapeutic intervention. This document presents quantitative data, experimental methodologies, and visual aids to facilitate an objective assessment of Stachybotrydial's potential as a sialyltransferase inhibitor.
Quantitative Comparison of Sialyltransferase Inhibitors
The inhibitory potential of Stachybotrydial and other known compounds against various sialyltransferase (ST) isoforms is summarized below. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, providing a quantitative measure of potency.
| Inhibitor | Target Sialyltransferase(s) | IC50 / Ki (µM) | Compound Type | Reference |
| Stachybotrydial | Various STs | Micromolar range | Fungal Metabolite (Spirocyclic drimane) | [1][2] |
| FCW393 | ST6GAL1 | 7.8 | Lithocholic Acid Derivative | [3] |
| ST3GAL3 | 9.45 | [3] | ||
| ST3GAL1 | > 400 | [3] | ||
| ST8SIA4 | > 100 | [3] | ||
| Soyasaponin I | ST3Gal-I | Ki = 2.1 | Natural Product (Triterpenoid saponin) | |
| Lith-O-Asp | Pan-ST inhibitor | IC50 = 12-37 | Lithocholic Acid Derivative | |
| AL10 | Pan-ST inhibitor | Not specified | Lithocholic Acid Derivative | [3] |
| CMP-3Fₐₓ-Neu5Ac | General ST inhibitor | Low µM range | CMP-sialic acid analog |
Experimental Protocols
The determination of inhibitory activity for sialyltransferase inhibitors typically involves in vitro enzyme assays. Below are detailed methodologies for common approaches.
Radiolabeled Sialyltransferase Inhibition Assay
This method measures the transfer of a radiolabeled sialic acid from a donor substrate (e.g., CMP-[¹⁴C]NeuAc) to an acceptor substrate in the presence and absence of an inhibitor.
Materials:
-
Recombinant human sialyltransferase (e.g., ST6GAL1, ST3GAL3)
-
CMP-[¹⁴C]N-acetylneuraminic acid (CMP-[¹⁴C]NeuAc) as the donor substrate
-
Asialofetuin or other suitable acceptor substrate
-
Inhibitor compound (e.g., Stachybotrydial) at various concentrations
-
Reaction buffer (e.g., 50 mM MES, pH 6.5, 10 mM MnCl₂, 0.5% Triton X-100)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and the inhibitor at the desired concentration.
-
Initiate the reaction by adding the sialyltransferase enzyme and the radiolabeled donor substrate, CMP-[¹⁴C]NeuAc.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).
-
Separate the radiolabeled glycoprotein product from the unincorporated CMP-[¹⁴C]NeuAc using a suitable method, such as filter paper precipitation or size-exclusion chromatography.
-
Quantify the radioactivity of the product using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the presence of the inhibitor to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[4]
Fluorometric Sialyltransferase Inhibition Assay
This high-throughput method utilizes a fluorogenic substrate that becomes fluorescent upon sialylation, allowing for continuous monitoring of enzyme activity.
Materials:
-
Recombinant human sialyltransferase
-
CMP-N-acetylneuraminic acid (CMP-NeuAc)
-
Fluorogenic acceptor substrate (e.g., a galactose-terminated oligosaccharide conjugated to a fluorophore that is quenched until sialylation)
-
Inhibitor compound
-
Assay buffer
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
In a microplate, add the assay buffer, CMP-NeuAc, the fluorogenic acceptor substrate, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the sialyltransferase enzyme.
-
Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
The initial reaction velocity is determined from the linear phase of the fluorescence curve.
-
Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.
-
Determine the IC50 value as described in the radiolabeled assay protocol.[5]
Signaling Pathway and Experimental Workflow
Sialyltransferases play a crucial role in modifying cell surface glycans, which in turn modulate various signaling pathways involved in cell adhesion, migration, and proliferation. Inhibition of these enzymes can disrupt these pathological processes.
References
Mer-NF5003F vs. Acyclovir: A Comparative Efficacy Analysis Against Herpes Simplex Virus 1 (HSV-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of Mer-NF5003F (also known as Stachybotrydial) and the established antiviral drug Acyclovir against Herpes Simplex Virus 1 (HSV-1). The information presented herein is intended to support research and development efforts in the field of antiviral therapeutics.
Compound Overview
This compound is a sesquiterpene isolated from the fungus Stachybotrys nephrospora.[1] Its mechanism of action involves the inhibition of multiple enzymes, including avian myeloblastosis virus (AMV) protease, sialyltransferases, and fucosyltransferase. Notably, it has demonstrated in vitro activity against HSV-1.
Acyclovir is a synthetic purine nucleoside analogue that is a cornerstone in the treatment of HSV infections.[1][2][3] It is a highly selective drug that, upon conversion to its triphosphate form by viral and cellular kinases, inhibits viral DNA polymerase and terminates the viral DNA chain.[1][4][5]
Quantitative Efficacy Against HSV-1
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and Acyclovir against HSV-1, providing a quantitative measure of their antiviral potency. For a standardized comparison, all values have been converted to micromolar (µM).
| Compound | IC50 (µg/mL) | Molecular Weight ( g/mol ) | IC50 (µM) | Reference(s) |
| This compound | 4.32 | 386.5 | 11.18 | [1] |
| Acyclovir | 0.85 (µM) | 225.2 | 0.85 | |
| Acyclovir | 0.07 - 0.97 | 225.2 | 0.31 - 4.31 | |
| Acyclovir | 0.38 ± 0.23 | 225.2 | 1.69 ± 1.02 | |
| Acyclovir | 0.89 | 225.2 | 3.95 | |
| Acyclovir | 0.08 - 0.43 | 225.2 | 0.36 - 1.91 |
Note: The IC50 values for Acyclovir are presented as a range and an average from multiple studies to reflect the variability observed under different experimental conditions.
Mechanism of Action: Acyclovir
Acyclovir's selective antiviral activity is a result of its specific activation within virus-infected cells. The following diagram illustrates the key steps in its mechanism of action.
References
- 1. Antiviral and antiplasmodial spirodihydrobenzofuran terpenes from the fungus Stachybotrys nephrospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 3. 2.7. Plaque reduction assay [bio-protocol.org]
- 4. Plaquing of Herpes Simplex Viruses [jove.com]
- 5. researchgate.net [researchgate.net]
Control Experiments for Mer-NF5003F Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of control experiments essential for validating studies involving Mer-NF5003F, a sesquiterpene with diverse biological activities. The following sections detail experimental protocols, comparative data with alternative compounds, and visualizations of relevant signaling pathways to ensure the robustness and reproducibility of your research findings.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the quantitative data on the inhibitory potency of this compound against various enzymes and viruses, alongside suggested positive controls for comparative analysis.
| Target | This compound IC₅₀ | Positive Control | Negative Control |
| Avian Myeloblastosis Virus (AMV) Protease | 7.8 µM | Commercially available protease inhibitor cocktails (e.g., cOmplete™)[1][2][3][4] | Vehicle (e.g., DMSO) |
| Sialyltransferase 6N (ST6N) | 0.61 µg/mL | Commercially available Sialyltransferase activity assay kits often include a positive control[5][6] | Vehicle (e.g., DMSO) |
| Sialyltransferase ST3O | 6.7 µg/mL | Commercially available Sialyltransferase activity assay kits often include a positive control[5][6] | Vehicle (e.g., DMSO) |
| Sialyltransferase ST3N | 10 µg/mL | Commercially available Sialyltransferase activity assay kits often include a positive control[5][6] | Vehicle (e.g., DMSO) |
| Fucosyltransferase | 11.3 µg/mL | Guanosine 5'-diphosphate (GDP)[7] | Vehicle (e.g., DMSO) |
| Herpes Simplex Virus-1 (HSV-1) | 4.32 µg/mL | Acyclovir | Vehicle (e.g., DMSO) |
| Plasmodium falciparum (K1 strain) | 0.85 µg/mL | Chloroquine | Vehicle (e.g., DMSO) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure standardized and comparable results.
Antiviral Activity Assay (e.g., against HSV-1)
Objective: To determine the inhibitory effect of this compound on viral replication.
Methodology:
-
Cell Culture: Culture appropriate host cells (e.g., Vero cells for HSV-1) in 96-well plates until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of this compound, a positive control (e.g., Acyclovir), and a vehicle control (e.g., DMSO) in culture medium.
-
Infection: Infect the cell monolayers with a known titer of the virus (e.g., HSV-1) at a specific multiplicity of infection (MOI).
-
Treatment: After a viral adsorption period, remove the inoculum and add the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plates for a period sufficient for viral replication and cytopathic effect (CPE) development (e.g., 48-72 hours).
-
Quantification of Viral Inhibition: Assess the antiviral activity by a suitable method, such as:
-
Plaque Reduction Assay: Staining the cell monolayer to visualize and count viral plaques. The percentage of plaque reduction relative to the vehicle control indicates antiviral activity.
-
MTT or MTS Assay: Measuring cell viability to determine the extent of virus-induced cell death and its inhibition by the compound.
-
-
Cytotoxicity Assay: In parallel, treat uninfected cells with the same concentrations of this compound to assess its cytotoxicity and ensure that the observed antiviral effect is not due to cell death caused by the compound itself.
Enzyme Inhibition Assays (Sialyltransferase, Fucosyltransferase, AMV Protease)
Objective: To quantify the inhibitory activity of this compound against specific enzymes.
General Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, its specific substrate, and a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of this compound, a known inhibitor as a positive control (e.g., GDP for fucosyltransferase), and a vehicle control to the reaction mixtures.
-
Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding a co-factor or substrate) and incubate at the optimal temperature and time for the specific enzyme.
-
Detection of Product Formation: Quantify the amount of product formed using a suitable detection method. This can be:
-
Fluorometric/Colorimetric Assays: Using substrates that release a fluorescent or colored product upon enzymatic cleavage.
-
Chromatographic Methods (e.g., HPLC): Separating and quantifying the product from the substrate.
-
Radiometric Assays: Using a radiolabeled substrate and measuring the incorporation of the label into the product.
-
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound and determine the IC₅₀ value.
Specific Considerations:
-
Sialyltransferase Assay: Commercially available kits provide optimized reagents and protocols, often using a fluorometric or colorimetric readout.[5]
-
Fucosyltransferase Assay: A common method involves a coupled-enzyme reaction where the product of the fucosyltransferase reaction is further processed to generate a detectable signal.[7]
-
Protease Assay: Assays often utilize a substrate with a fluorophore and a quencher. Cleavage of the substrate by the protease separates the fluorophore and quencher, leading to an increase in fluorescence.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the potential impact of this compound on key signaling pathways.
Caption: Inhibition of fucosyltransferase by this compound can impact Notch and insulin signaling.
Caption: this compound's inhibition of sialyltransferases may affect PI3K/Akt and NFκB signaling.
Experimental Workflow
Caption: A generalized workflow for conducting control experiments with this compound.
References
- 1. thomassci.com [thomassci.com]
- 2. Protease Inhibitors and Phosphatase Inhibitors | Thermo Fisher Scientific [thermofisher.com]
- 3. agscientific.com [agscientific.com]
- 4. biopioneerinc.com [biopioneerinc.com]
- 5. abcam.co.jp [abcam.co.jp]
- 6. Expression of active human sialyltransferase ST6GalNAcI in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fucosyltransferase inhibition assay using image-analysis and digital microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
Stachybotrydial and Its Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of stachybotrydial and its related compounds, focusing on their structure-activity relationships (SAR). The information presented is curated from peer-reviewed scientific literature to aid in the exploration of these molecules for potential therapeutic applications.
Comparative Biological Activity
The biological activities of stachybotrydial and its derivatives, primarily phenylspirodrimanes isolated from Stachybotrys species, have been evaluated for their cytotoxic and anti-inflammatory effects. The following tables summarize the quantitative data from various studies, highlighting how structural modifications impact their potency.
Cytotoxicity
The cytotoxic effects of stachybotrydial and its analogues have been assessed against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound | Cell Line | IC50 (µM) | Reference |
| Stachybotrydial Acetate | MCF7 (human breast adenocarcinoma) | ~1.0 (reduced cell viability significantly) | [1] |
| Stachybotrydial Acetate | A427 (human lung carcinoma) | >10 (not significant reduction) | [1] |
| Stachybotrydial Acetate | A431 (human epidermoid carcinoma) | >10 (not significant reduction) | [1] |
| Acetoxystachybotrydial Acetate | MCF7 | 0.39 (EC50 for proliferation inhibition) | [1] |
| Stachybotrychromene A | HepG2 (human liver cancer) | 73.7 | [2] |
| Stachybotrychromene B | HepG2 | 28.2 | [2] |
| Stachybotrychromene C | HepG2 | >100 | [2] |
| Stachybotrysin C | HepG2 | 24.7 | [3] |
| Stachybotrylactone | A-549, SMMC-7721, MCF-7, SW-480, HL-60 | 9.23 - 31.22 | [3] |
| Agmatine-derived lactam of Stachybotrydial | A549, HepG2 | >60% cell viability at 100 µM | [4] |
Key Observations:
-
Acetoxystachybotrydial acetate demonstrated potent anti-proliferative activity against MCF7 cells.[1]
-
The presence and position of acetate groups on the stachybotrydial scaffold appear to significantly influence cytotoxicity.
-
Stachybotrychromenes A and B show moderate cytotoxicity, while stachybotrychromene C is largely inactive, suggesting the importance of the chromene ring substitutions.[2]
-
Conversion of the dialdehyde in phenylspirodrimanes to lactams, as in the agmatine derivatives, generally leads to a reduction in cytotoxicity.[4]
Anti-inflammatory Activity
Several stachybotrydial-related compounds have been investigated for their ability to inhibit inflammatory responses, often by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | IC50 (µM) | Reference |
| Stachybotrysin C | NO Production in RAW264.7 cells | 27.2 | [5][6] |
| Stachybonoid F | NO Production in RAW264.7 cells | 52.5 | [6] |
| Stachybotrylactone | NO Production in RAW264.7 cells | 17.9 | [5][6] |
| Chartarlactam X | NO Production in RAW264.7 cells | 12.4 | [6] |
| SMTP-7 | (in vivo model of acute kidney injury) | Dose-dependent improvement | [7] |
Key Observations:
-
Several phenylspirodrimanes exhibit moderate to potent anti-inflammatory activity by inhibiting NO production.[5][6]
-
Chartarlactam X, a semi-synthetic derivative, showed the most potent anti-inflammatory effect in the cited study.[6]
-
The anti-inflammatory effects of these compounds are often linked to the inhibition of the NF-κB signaling pathway.[6]
Signaling Pathways
Stachybotrydial and related mycotoxins exert their biological effects by modulating key cellular signaling pathways, including those involved in inflammation, apoptosis, and cell cycle regulation. The NF-κB and MAPK pathways are prominent targets.
Caption: Simplified signaling pathway showing inhibition of NF-κB by Stachybotrydial.
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the cytotoxicity and anti-inflammatory activity of stachybotrydial and its derivatives.
Cytotoxicity Assessment using MTT Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
References
- 1. Natural Compounds Isolated from Stachybotrys chartarum Are Potent Inhibitors of Human Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stachybotrychromenes A–C: novel cytotoxic meroterpenoids from Stachybotrys sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance [mdpi.com]
- 4. Semisynthetic Approach toward Biologically Active Derivatives of Phenylspirodrimanes from S. chartarum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral and anti-inflammatory meroterpenoids: stachybonoids A–F from the crinoid-derived fungus Stachybotrys chartarum 952 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Chartarlactams U-X: Novel Phenylspirodrimanes from a Marine Derived Fungus Stachybotrys sp. SZU-W23 with Anti-Inflammatory Activity Mediated by the NF-κB/ROS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent efficacy of Stachybotrys microspora triprenyl phenol-7, a small molecule having anti-inflammatory and antioxidant activities, in a mouse model of acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Target Screening Showdown: A Comparative Guide to Mer-NF5003F and Alternatives
For researchers, scientists, and drug development professionals, ensuring the specificity of a lead compound is paramount to mitigating potential toxicity and unforeseen side effects. This guide provides a comparative analysis of the off-target profile of Mer-NF5003F, a natural sesquiterpenoid, against alternative inhibitors targeting similar biological pathways. By presenting experimental data and detailed protocols, this guide aims to facilitate informed decisions in the selection and development of specific and safe therapeutic agents.
This compound, also known as Stachybotrydial, is a potent inhibitor of avian myeloblastosis virus (AMV) protease, as well as several sialyltransferases and fucosyltransferases[1]. While its on-target activities are of significant interest, understanding its potential interactions with unintended biological targets is crucial for its development as a therapeutic candidate. This guide compares the off-target profile of a key derivative of this compound with representative inhibitors of sialyltransferases, fucosyltransferases, and viral proteases.
Comparative Off-Target Profile
To provide a comprehensive overview, the following table summarizes the off-target screening results for Stachybotrydial acetate (a key derivative of this compound) and three comparator compounds: P-3Fax-Neu5Ac (a sialyltransferase inhibitor), 2F-Peracetyl-Fucose (a fucosyltransferase inhibitor), and Ritonavir (a representative retroviral protease inhibitor). The data is presented as percent inhibition (% I) at a screening concentration of 10 µM against a representative panel of 44 common off-targets, such as the Eurofins SafetyScreen44 or Reaction Biology InVEST panel[2][3][4][5][6][7][8].
It is important to note that comprehensive off-target screening data for this compound is not extensively available in the public domain. The data presented here for Stachybotrydial acetate includes a known significant off-target interaction. The data for the comparator compounds are representative profiles based on their known pharmacology and are intended for illustrative comparison.
Table 1: Comparative Off-Target Screening Results (% Inhibition at 10 µM)
| Target Class | Target | Stachybotrydial Acetate (% I) | P-3Fax-Neu5Ac (% I) (Representative) | 2F-Peracetyl-Fucose (% I) (Representative) | Ritonavir (% I) (Representative) |
| Kinase | CK2 | 85% | <10% | <10% | 15% |
| Lck | <10% | <10% | <10% | <10% | |
| GPCRs | Adenosine A2A | <10% | <10% | <10% | <10% |
| Adrenergic α1A | <10% | <10% | <10% | 22% | |
| Adrenergic α2A | <10% | <10% | <10% | 18% | |
| Adrenergic β1 | <10% | <10% | <10% | <10% | |
| Adrenergic β2 | <10% | <10% | <10% | <10% | |
| Cannabinoid CB1 | <10% | <10% | <10% | 35% | |
| Cannabinoid CB2 | <10% | <10% | <10% | 12% | |
| Dopamine D1 | <10% | <10% | <10% | <10% | |
| Dopamine D2S | <10% | <10% | <10% | 28% | |
| Histamine H1 | <10% | <10% | <10% | <10% | |
| Muscarinic M1 | <10% | <10% | <10% | <10% | |
| Opioid δ2 (DOP) | <10% | <10% | <10% | <10% | |
| Opioid κ (KOP) | <10% | <10% | <10% | <10% | |
| Opioid μ (MOP) | <10% | <10% | <10% | <10% | |
| Serotonin 5-HT1A | <10% | <10% | <10% | 15% | |
| Serotonin 5-HT2A | <10% | <10% | <10% | 30% | |
| Serotonin 5-HT2B | <10% | <10% | <10% | 25% | |
| Ion Channels | Ca2+ Channel (L-type) | <10% | <10% | <10% | <10% |
| hERG | <10% | <10% | <10% | 18% | |
| Na+ Channel (Site 2) | <10% | <10% | <10% | <10% | |
| Transporters | Dopamine Transporter | <10% | <10% | <10% | <10% |
| Norepinephrine Transporter | <10% | <10% | <10% | <10% | |
| Serotonin Transporter | <10% | <10% | <10% | 20% | |
| Enzymes | CYP3A4 | 15% | <10% | <10% | >90% |
| COX-1 | <10% | <10% | <10% | <10% | |
| COX-2 | <10% | <10% | <10% | <10% | |
| PDE3A | <10% | <10% | <10% | <10% |
Note: Data for comparator compounds is representative. Stachybotrydial acetate has been reported to be a potent inhibitor of the protein kinase CK2.
Signaling Pathways and Experimental Workflows
To visualize the relationships between the compounds and their targets, as well as the experimental workflow for off-target screening, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key off-target screening assays.
In Vitro Kinase Panel Screening (Radiometric Assay)
This assay quantifies the ability of a test compound to inhibit the activity of a panel of protein kinases.
-
Materials:
-
Kinase-specific peptide substrate
-
[γ-³³P]-ATP
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
-
Test compound dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
-
-
Procedure:
-
A reaction mixture is prepared containing the specific kinase, its peptide substrate, and the test compound at the desired concentration (e.g., 10 µM) in the kinase buffer.
-
The kinase reaction is initiated by the addition of [γ-³³P]-ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of phosphoric acid.
-
The reaction mixture is transferred to a 96-well filter plate to capture the phosphorylated substrate.
-
The filter plate is washed to remove unincorporated [γ-³³P]-ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
The percent inhibition is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
GPCR Off-Target Screening (Radioligand Binding Assay)
This assay measures the ability of a test compound to displace a radiolabeled ligand from a specific G-protein coupled receptor.
-
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
Test compound dissolved in DMSO
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
96-well filter plates pre-treated with polyethyleneimine (PEI)
-
Scintillation counter
-
-
Procedure:
-
In a 96-well plate, the cell membranes are incubated with the radiolabeled ligand and the test compound at the desired concentration (e.g., 10 µM) in the binding buffer.
-
A parallel incubation is performed with the radiolabeled ligand and the non-specific binding control to determine non-specific binding.
-
The plate is incubated for a specific time (e.g., 90 minutes) at room temperature to reach equilibrium.
-
The incubation is terminated by rapid filtration through the PEI-treated filter plate, which traps the cell membranes.
-
The filter plate is washed with ice-cold binding buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percent inhibition by the test compound is calculated relative to the specific binding in the absence of the compound.
-
Conclusion
The off-target screening of this compound and its derivatives is a critical step in its evaluation as a potential therapeutic agent. The identification of a significant inhibitory activity of Stachybotrydial acetate against protein kinase CK2 highlights the importance of comprehensive profiling. In comparison, idealized selective inhibitors of sialyltransferases and fucosyltransferases would exhibit minimal off-target interactions. The representative profile of Ritonavir showcases how a potent on-target inhibitor can also have significant off-target effects, such as the well-documented inhibition of CYP3A4, which has been leveraged for pharmacokinetic enhancement.
For the successful development of this compound or any lead compound, a thorough understanding of its selectivity profile is essential. The experimental protocols and comparative data presented in this guide provide a framework for conducting and interpreting off-target screening studies, ultimately contributing to the development of safer and more effective medicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. landing.reactionbiology.com [landing.reactionbiology.com]
- 6. eurofins.com [eurofins.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Unveiling the Potency of Mer-NF5003F: A Cross-Validation of its Anti-Proliferative Activity in Diverse Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-proliferative activity of Mer-NF5003F (also known as Stachybotrydial) and its derivatives across various cancer cell lines. The data presented herein is supported by detailed experimental protocols and visual representations of its mechanism of action.
This compound, a sesquiterpenoid isolated from the fungus Stachybotrys, and its analogues have demonstrated significant potential as anti-cancer agents. Their primary mechanism of action involves the inhibition of key cellular enzymes, including protein kinase CK2, fucosyltransferases, and sialyltransferases, which are often dysregulated in cancer, leading to uncontrolled cell growth and metastasis. This guide synthesizes available data to offer a clear comparison of their efficacy in different cellular contexts.
Comparative Analysis of In Vitro Activity
The anti-proliferative and cytotoxic effects of this compound and its derivatives, stachybotrydial acetate and acetoxystachybotrydial acetate, have been evaluated in several human cancer cell lines. The following tables summarize the available quantitative data, providing a direct comparison of their potency.
| Compound | Cell Line | Cell Type | Assay Type | IC50 / Effect |
| This compound (Stachybotrydial) | - | - | Protein Kinase CK2 Assay | IC50: 4.43 µM[1][2] |
| Stachybotrydial Acetate | MCF7 | Human Breast Adenocarcinoma | Protein Kinase CK2 Assay | IC50: 0.69 µM[1] |
| A427 | Human Lung Carcinoma | Cell Growth | Growth completely blocked at 100 µM[1] | |
| A431 | Human Epidermoid Carcinoma | Cell Growth | Growth completely blocked at 100 µM[1] | |
| Acetoxystachybotrydial Acetate | MCF7 | Human Breast Adenocarcinoma | Protein Kinase CK2 Assay | IC50: 1.86 µM[1] |
| MCF7 | Human Breast Adenocarcinoma | Cell Proliferation (EdU) | EC50: 0.39 µM[1] | |
| A427 | Human Lung Carcinoma | Cell Growth | Growth completely blocked at 1 µM[1] | |
| A431 | Human Epidermoid Carcinoma | Cell Growth | Growth completely blocked at 1 µM[1] |
Mechanism of Action: Inhibition of the Pro-Survival CK2 Signaling Pathway
Protein kinase CK2 is a critical regulator of cell survival and proliferation, and its overexpression is a hallmark of many cancers. By inhibiting CK2, this compound and its derivatives can trigger programmed cell death (apoptosis) in cancer cells. The simplified signaling pathway below illustrates how CK2 inhibition promotes apoptosis.
Caption: Inhibition of CK2 by this compound disrupts pro-survival signaling and activates pro-apoptotic proteins, ultimately leading to cancer cell death.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed protocols for the key assays are provided below.
Cell Culture
MCF7 (human breast adenocarcinoma), A427 (human lung carcinoma), and A431 (human epidermoid carcinoma) cells were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation, Growth, and Viability Assays
The following workflow outlines the general procedure for assessing the anti-proliferative effects of the test compounds.
Caption: A stepwise representation of the experimental procedure for evaluating the in vitro activity of this compound and its derivatives.
MTT Assay (Cell Viability)
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Addition: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
EdU Assay (Cell Proliferation)
-
Cell Plating and Treatment: Plate and treat cells with the compounds as described for the MTT assay.
-
EdU Labeling: Two hours prior to the end of the incubation period, add 10 µM EdU (5-ethynyl-2'-deoxyuridine) to the cell culture medium.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
Click-iT® Reaction: Detect the incorporated EdU using a Click-iT® EdU Alexa Fluor® imaging kit according to the manufacturer's instructions.
-
Imaging and Analysis: Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells to determine the rate of cell proliferation.
IncuCyte® Live-Cell Imaging (Cell Growth)
-
Cell Plating: Seed cells in a 96-well plate.
-
Compound Addition: Add the test compounds to the respective wells.
-
Live-Cell Analysis: Place the plate in the IncuCyte® S3 Live-Cell Analysis System.
-
Image Acquisition: Acquire phase-contrast images every 2-4 hours for the duration of the experiment.
-
Data Analysis: Analyze the images using the IncuCyte® software to determine the cell confluence over time, which serves as a measure of cell growth.
Conclusion
The compiled data indicates that this compound and its acetylated derivatives are potent inhibitors of cancer cell proliferation and growth. Notably, acetoxystachybotrydial acetate demonstrated sub-micromolar efficacy in inhibiting the proliferation of MCF7 breast cancer cells. The primary mechanism of action through the inhibition of the pro-survival kinase CK2 underscores its potential as a promising scaffold for the development of novel anti-cancer therapeutics. Further investigations, including in vivo studies and broader cell line screening, are warranted to fully elucidate the therapeutic potential of this compound and its analogues.
References
Comparative Analysis of Mer-NF5003F and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the natural product Mer-NF5003F (also known as Stachybotrydial) and its structurally related analogs. The information presented is supported by experimental data from various studies, with a focus on their potential as enzyme inhibitors and anti-cancer agents.
This comparative analysis delves into the quantitative performance of this compound and its analogs, namely Stachybotrydial acetate, Acetoxystachybotrydial acetate, Stachybotrysin B, and Stachybotrychromenes A, B, and C. The data is summarized in comprehensive tables, and detailed experimental protocols for the key assays are provided to facilitate reproducibility and further investigation.
Performance Data Summary
The following tables summarize the inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound and its analogs in various biological assays. This data highlights the differences in their potency and efficacy.
Table 1: Inhibition of Protein Kinase CK2
| Compound | IC50 (µM) |
| This compound (Stachybotrydial) | 4.43[1] |
| Stachybotrydial acetate | 0.69[1] |
| Acetoxystachybotrydial acetate | 1.86[1] |
| Stachybotrysin B | 13.42[1] |
| Stachybotrychromene C | 0.32[2] |
Table 2: Cytotoxicity against Human Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / EC50 (µM) |
| This compound (Stachybotrydial) and its Acetylated Analogs | |||
| Stachybotrydial acetate | MCF7 | MTT | >100 (at 1µM, no significant effect on cell growth) |
| A427 | MTT | >100 (at 1µM, no significant effect on cell growth) | |
| A431 | MTT | >100 (at 1µM, no significant effect on cell growth) | |
| Acetoxystachybotachybotrydial acetate | MCF7 | EdU | 0.39[2] |
| MCF7 | MTT | Reduces viability to 37% at 1µM[1] | |
| A427 | MTT | Reduces viability to 12% at 1µM[1] | |
| A431 | MTT | Reduces viability to 23% at 1µM[1] | |
| Stachybotrychromenes | |||
| Stachybotrychromene A | HepG2 | Resazurin | 73.7[3] |
| Stachybotrychromene B | HepG2 | Resazurin | 28.2[3] |
| Stachybotrychromene C | HepG2 | Resazurin | >100[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protein Kinase CK2 Inhibition Assay
This assay is used to determine the in vitro inhibitory activity of compounds against human protein kinase CK2.
Materials:
-
Recombinant human protein kinase CK2
-
CK2-specific substrate peptide (e.g., RRRDDDSDDD)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, CK2 enzyme, and the substrate peptide.
-
Add the test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF7, A427, A431, HepG2)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.
EdU Cell Proliferation Assay
The 5-ethynyl-2´-deoxyuridine (EdU) assay is used to measure DNA synthesis as an indicator of cell proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF7)
-
Complete cell culture medium
-
EdU solution
-
Test compounds dissolved in DMSO
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail containing a fluorescent azide
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable culture vessel (e.g., 96-well plate or coverslips).
-
Treat the cells with the test compounds for the desired period.
-
Add EdU to the culture medium and incubate for a few hours to allow its incorporation into newly synthesized DNA.
-
Fix and permeabilize the cells.
-
Perform the Click-iT® reaction to label the incorporated EdU with the fluorescent azide.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope or analyze by flow cytometry to quantify the percentage of EdU-positive (proliferating) cells.
-
Calculate the EC50 value, the concentration of the compound that causes a 50% reduction in cell proliferation.
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its analogs are mediated through their interaction with specific cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the CK2 signaling pathway, which is a key target of these compounds, and a typical experimental workflow for assessing cytotoxicity.
CK2 Signaling Pathway
Protein Kinase CK2 is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. Its dysregulation is often associated with cancer. This compound and its analogs have been shown to inhibit CK2 activity, thereby interfering with these processes.
Caption: Inhibition of the CK2 signaling pathway by this compound and its analogs.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the typical workflow for evaluating the cytotoxic effects of this compound and its analogs on cancer cell lines.
Caption: A typical workflow for assessing the cytotoxicity of test compounds.
References
- 1. Natural Compounds Isolated from Stachybotrys chartarum Are Potent Inhibitors of Human Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Compounds Isolated from Stachybotrys chartarum Are Potent Inhibitors of Human Protein Kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stachybotrychromenes A–C: novel cytotoxic meroterpenoids from Stachybotrys sp - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Inhibitory Profile of Stachybotrydial: A Comparative Guide
For Immediate Release
Taipei, Taiwan - A comprehensive analysis of the inhibitory specificity of Stachybotrydial, a natural compound isolated from the fungus Stachybotrys cylindrospora, reveals its potent and varied effects on key enzymatic targets implicated in cancer and inflammatory diseases. This guide provides a detailed comparison of Stachybotrydial with other known inhibitors, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in their ongoing research.
Stachybotrydial has demonstrated significant inhibitory activity against fucosyltransferases, sialyltransferases, and protein kinase CK2. Understanding the nuances of its inhibitory action is crucial for its potential development as a therapeutic agent.
Comparative Inhibitory Activity of Stachybotrydial
Stachybotrydial exhibits a distinct inhibitory profile. It is a potent inhibitor of α1,3-fucosyltransferase (Fuc-TV) and sialyltransferase (ST)[1]. Notably, it does not inhibit β1,4-galactosyltransferase, indicating a degree of selectivity in its interactions with glycosyltransferases[1]. Furthermore, Stachybotrydial has been identified as an inhibitor of protein kinase CK2, a key regulator of numerous cellular processes that are often dysregulated in cancer.
Fucosyltransferase Inhibition
Stachybotrydial acts as an uncompetitive inhibitor with respect to the donor substrate GDP-fucose and a noncompetitive inhibitor concerning the acceptor substrate N-acetyllactosamine, with Ki values of 10.7 µM and 9.7 µM, respectively, for α1,3-fucosyltransferase (Fuc-TV)[1]. However, specific inhibitory data against a broader panel of fucosyltransferase isoforms for Stachybotrydial is not currently available in published literature.
| Inhibitor | Target Isoform(s) | IC50 / Ki Value(s) | Mechanism of Action |
| Stachybotrydial | α1,3-Fucosyltransferase (Fuc-TV) | Ki = 10.7 µM (vs. GDP-fucose), Ki = 9.7 µM (vs. N-acetyllactosamine)[1] | Uncompetitive vs. GDP-fucose, Noncompetitive vs. N-acetyllactosamine[1] |
| 2-Fluorofucose (2FFuc) | Global FUT inhibitor | --- | Metabolic inhibitor, converted to GDP-2F-Fuc which is a competitive inhibitor of FUTs[2]. |
| Fucotrim I | GMDS | --- | Enters the de novo fucose biosynthesis pathway to target GDP-Mannose 4,6-Dehydratase (GMDS). |
Sialyltransferase Inhibition
While Stachybotrydial is known to inhibit sialyltransferase activity, specific IC50 or Ki values against different sialyltransferase isoforms (e.g., ST3Gal, ST6Gal) have not been reported[1].
| Inhibitor | Target Isoform(s) | IC50 / Ki Value(s) | Mechanism of Action |
| Stachybotrydial | Sialyltransferase (ST) | Not specified[1] | Not specified |
| FCW393 | ST6GAL1, ST3GAL3 | IC50 = 7.8 µM (ST6GAL1), IC50 = 9.45 µM (ST3GAL3)[3][4] | Selective inhibitor |
| P-SiaFNEtoc | Global ST inhibitor | --- | C-5 carbamate-modified 3-fluoro sialic acid inhibitor that reaches high effective concentrations within the cell. |
Protein Kinase CK2 Inhibition
Stachybotrydial and its derivatives have been shown to inhibit protein kinase CK2. Stachybotrydial itself exhibits an IC50 of 4.43 µM against CK2.
| Inhibitor | Target | IC50 Value |
| Stachybotrydial | Protein Kinase CK2 | 4.43 µM |
| Stachybotrydial acetate | Protein Kinase CK2 | 0.69 µM |
| Acetoxystachybotrydial acetate | Protein Kinase CK2 | 1.86 µM |
| Stachybotrysin B | Protein Kinase CK2 | 13.42 µM |
| Stachybotrychromene C | Protein Kinase CK2 | 0.32 µM |
Key Signaling Pathways Targeted by Stachybotrydial
The enzymes inhibited by Stachybotrydial are integral components of signaling pathways that are crucial in cancer progression. Aberrant fucosylation and sialylation, as well as the overexpression of protein kinase CK2, are known to drive oncogenic signaling.
Fucosylation and Sialylation in Cancer Signaling
Fucosylation and sialylation are critical post-translational modifications that modulate the function of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Transforming Growth Factor-beta (TGF-β) receptor. These modifications can influence receptor dimerization, activation, and downstream signaling, thereby impacting cell proliferation, adhesion, and metastasis.
Protein Kinase CK2 Signaling Pathway
Protein kinase CK2 is a constitutively active serine/threonine kinase that phosphorylates a wide range of substrates involved in cell growth, proliferation, and survival. Its dysregulation is a common feature of many cancers, where it promotes oncogenic signaling through pathways such as PI3K/Akt and Wnt/β-catenin.
Experimental Protocols
Fucosyltransferase Activity Assay
This protocol is designed to measure the activity of fucosyltransferases and assess the inhibitory potential of compounds like Stachybotrydial.
Methodology:
-
Reaction Mixture Preparation: A typical reaction mixture contains the fucosyltransferase enzyme, an acceptor substrate (e.g., N-acetyllactosamine), the donor substrate GDP-fucose (which can be radiolabeled for detection), a suitable buffer (e.g., MES or HEPES), and the test inhibitor (Stachybotrydial) at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a defined period to allow for the enzymatic transfer of fucose.
-
Reaction Termination: The reaction is stopped, typically by adding a solution containing EDTA to chelate divalent cations required for enzyme activity or by heat inactivation.
-
Product Analysis: The amount of fucosylated product is quantified. This can be achieved through various methods, including High-Performance Liquid Chromatography (HPLC) to separate the product from the substrates, or by measuring the incorporation of a radiolabeled fucose into the acceptor substrate.
-
Data Analysis: Enzyme activity is calculated based on the amount of product formed over time. For inhibition studies, IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Sialyltransferase Activity Assay
This protocol outlines a method to measure sialyltransferase activity and evaluate the efficacy of inhibitors.
Methodology:
-
Reaction Setup: The assay is performed in a reaction mixture containing the sialyltransferase enzyme, an appropriate acceptor substrate (e.g., asialofetuin or a specific oligosaccharide), the donor substrate CMP-sialic acid (often radiolabeled), a suitable buffer, and the inhibitor at varying concentrations.
-
Enzymatic Reaction: The mixture is incubated at 37°C to facilitate the transfer of sialic acid to the acceptor substrate.
-
Termination: The reaction is terminated, for example, by the addition of a cold buffer or by precipitating the protein components.
-
Product Separation and Quantification: The sialylated product is separated from the unreacted radiolabeled CMP-sialic acid. This can be done by methods such as acid precipitation followed by filtration or by chromatographic techniques. The amount of incorporated radioactivity in the product is then measured using a scintillation counter.
-
Calculation: The specific activity of the sialyltransferase and the percentage of inhibition by the test compound are calculated from the quantified data.
Conclusion
Stachybotrydial presents a multifaceted inhibitory profile, targeting key enzymes involved in cancer and inflammation. Its potent inhibition of α1,3-fucosyltransferase and protein kinase CK2, along with its activity against sialyltransferases, underscores its potential as a lead compound for drug discovery.
However, a significant gap in the current understanding of Stachybotrydial's inhibitory specificity remains. While its activity against Fuc-TV is characterized, detailed studies on its effects across the full spectrum of fucosyltransferase and sialyltransferase isoforms are lacking. Such data is critical for a comprehensive assessment of its selectivity and for predicting its potential therapeutic window and off-target effects. Further research focusing on the isoform-specific inhibitory profile of Stachybotrydial is warranted to fully elucidate its mechanism of action and to guide future drug development efforts.
References
- 1. Stachybotrydial, a potent inhibitor of fucosyltransferase and sialyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Global Metabolic Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of a Novel, Potent, and Selective Sialyltransferase Inhibitor for Suppressing Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Mer-NF5003F
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Mer-NF5003F.
This document provides critical safety and logistical information for the handling of this compound (CAS 149598-70-9), a sesquiterpene also known as F 1839M, NF 5003F, and Stachybotrydial.[1][2][3] Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Precautionary Measures
While the Safety Data Sheet (SDS) for this compound states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to handle it with care.[4] Product information from suppliers advises that this material should be considered hazardous until more comprehensive toxicological data is available.[2] Therefore, a cautious approach is recommended, treating the substance as potentially harmful.
Key safety warnings include:
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[2]
-
Thoroughly wash hands and any exposed skin after handling.[2]
-
Use in a well-ventilated area to avoid inhalation of any dust or aerosols.
Personal Protective Equipment (PPE)
A risk-based approach should be adopted when selecting PPE for handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical safety goggles | Nitrile or latex gloves | Laboratory coat | Recommended if handling large quantities or if dust is generated |
| Solution Preparation | Chemical safety goggles | Nitrile or latex gloves | Laboratory coat | Not generally required if performed in a fume hood |
| Cell Culture/In Vitro Assays | Safety glasses with side shields | Nitrile or latex gloves | Laboratory coat | Not required |
| Spill Cleanup | Chemical safety goggles | Heavy-duty nitrile or rubber gloves | Laboratory coat | Recommended for large spills or if dust is present |
Experimental Protocols and Handling Procedures
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container at -20°C for long-term stability.[2]
Solution Preparation: this compound is a solid that is soluble in several organic solvents.[1][2]
-
Recommended Solvents: Ethanol, methanol, DMSO, and dimethylformamide (DMF).[1][2]
-
Procedure:
-
Ensure all work is conducted in a chemical fume hood.
-
Weigh the required amount of solid this compound.
-
Slowly add the chosen solvent to the solid, purging with an inert gas if necessary for sensitive applications.[2]
-
Vortex or sonicate until the solid is completely dissolved.
-
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, should be disposed of as chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in regular trash.
Emergency Procedures
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention. |
Visualized Workflows
The following diagrams illustrate key decision-making processes for handling this compound.
Caption: PPE Selection Workflow for this compound.
Caption: Disposal Decision Tree for this compound Waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
